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Core Science & Biosynthesis

Foundational

Physicochemical and Synthetic Profiling of 3-(1H-pyrazol-4-yl)isoxazol-5-amine: A Technical Guide for Drug Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Content Focus: Structural rationale, physicochemical profiling, and synthetic methodologies Executive Summary & Pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Content Focus: Structural rationale, physicochemical profiling, and synthetic methodologies

Executive Summary & Pharmacophore Rationale

In modern fragment-based drug discovery (FBDD) and lead optimization, the strategic deployment of bifunctional heterocyclic scaffolds is paramount. 3-(1H-pyrazol-4-yl)isoxazol-5-amine represents a highly versatile building block that merges two privileged pharmacophores: a pyrazole ring and a 5-aminoisoxazole core.

As a Senior Application Scientist, I frequently encounter challenges where lead compounds suffer from poor solubility or off-target lipophilic binding. This specific molecule solves these issues through its dense array of hydrogen bond donors (HBD) and acceptors (HBA) within a rigid, low-molecular-weight framework. The pyrazole moiety is a classic kinase hinge-binding motif, capable of acting simultaneously as an H-bond donor and acceptor[1]. Meanwhile, the 5-aminoisoxazole acts as a stable bioisostere for amides, projecting an amino group that allows for further functionalization (e.g., urea or amide coupling) while tuning the overall polarity of the molecule[2].

Understanding the exact physicochemical behavior of this molecule—specifically its tautomerism, ionization states, and solubility—is critical for predicting its pharmacokinetic (PK) trajectory and target engagement.

Physicochemical Properties & Structural Dynamics

To effectively utilize 3-(1H-pyrazol-4-yl)isoxazol-5-amine in a drug discovery campaign, one must understand the causality behind its physicochemical metrics. The data summarized below dictates how the molecule will behave in physiological environments.

Table 1: Core Physicochemical Parameters
PropertyValue (Calculated/Estimated)Pharmacological Implication & Causality
Molecular Weight 150.14 g/mol High Ligand Efficiency (LE); leaves ample molecular weight budget for adding lipophilic or target-specific vectors.
cLogP 0.6 – 0.9High aqueous solubility. The low lipophilicity minimizes non-specific protein binding and phospholipidosis risks[3].
Topological Polar Surface Area (TPSA) ~84.6 ŲOptimal for oral bioavailability. While slightly high for deep CNS penetration, it is ideal for systemic targets.
H-Bond Donors (HBD) 3Derived from the pyrazole NH (1) and the isoxazole primary amine (2).
H-Bond Acceptors (HBA) 4Derived from the pyrazole N, isoxazole N, and isoxazole O.
pKa (Pyrazole NH) ~2.5 (Basic) / ~14.0 (Acidic)Remains neutral at physiological pH (7.4), ensuring a stable, uncharged H-bond donor/acceptor pair for active site binding.
pKa (Isoxazole NH₂) < 2.0Critical Insight: The amine is non-basic at pH 7.4. The lone pair is heavily delocalized into the electron-deficient isoxazole ring, preventing lysosomal trapping.

Synthetic Methodology

The most robust and regiospecific approach to synthesizing 5-aminoisoxazoles bearing a C3-heteroaryl substituent is the base-catalyzed cyclocondensation of a β -ketonitrile with hydroxylamine[4][5]. This two-step protocol ensures high yields and avoids the formation of unwanted regioisomers.

Step-by-Step Synthetic Protocol

Step 1: Claisen Condensation to form the β -ketonitrile

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add anhydrous tetrahydrofuran (THF) and cool to -78 °C.

  • Deprotonation: Add exactly 1.1 equivalents of acetonitrile, followed by the dropwise addition of 1.2 equivalents of n-Butyllithium (n-BuLi). Stir for 30 minutes to generate the lithiated acetonitrile species.

  • Coupling: Slowly add 1.0 equivalent of ethyl 1H-pyrazole-4-carboxylate dissolved in minimal THF.

  • Workup: Allow the reaction to warm to room temperature over 4 hours. Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo to yield 3-oxo-3-(1H-pyrazol-4-yl)propanenitrile .

Step 2: Cyclocondensation to form the Isoxazole Core

  • Reagent Mixing: Dissolve the intermediate 3-oxo-3-(1H-pyrazol-4-yl)propanenitrile (1.0 eq) in absolute ethanol.

  • Buffering: Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq). Causality Note: Sodium acetate is crucial here; it buffers the reaction, liberating the free hydroxylamine nucleophile without creating a highly basic environment that would degrade the sensitive β -ketonitrile[5].

  • Cyclization: Reflux the mixture at 80 °C for 6–8 hours. The reaction proceeds via initial oxime formation followed by intramolecular nucleophilic attack of the oxime oxygen onto the nitrile carbon.

  • Purification: Cool to room temperature, concentrate, and wash with water to precipitate the pure 3-(1H-pyrazol-4-yl)isoxazol-5-amine .

Fig 1. Synthetic workflow for 3-(1H-pyrazol-4-yl)isoxazol-5-amine via cyclocondensation.

Experimental Validation Protocols

To establish trustworthiness in our calculated parameters, the compound must undergo a self-validating physicochemical profiling workflow. Relying solely on predictive software or kinetic solubility (from DMSO stocks) often leads to late-stage compound attrition.

Protocol A: Thermodynamic Solubility Assay (Shake-Flask Method)

Kinetic solubility overestimates actual solubility due to supersaturation. This thermodynamic protocol determines the true equilibrium solubility.

  • Weigh 2.0 mg of solid 3-(1H-pyrazol-4-yl)isoxazol-5-amine into a glass vial.

  • Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).

  • Seal the vial and agitate on a rotary shaker at 37 °C for 24 hours to ensure complete thermodynamic equilibrium.

  • Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved solid.

  • Extract the supernatant, dilute appropriately, and quantify the dissolved concentration via HPLC-UV against a standard calibration curve.

Protocol B: Potentiometric pKa Determination

Accurate pKa values are required to understand the ionization state of the isoxazole amine and pyrazole ring, directly impacting passive permeability.

  • Prepare a 1.0 mM solution of the compound in a standardized 0.15 M KCl background electrolyte solution to maintain constant ionic strength.

  • Perform a dual-titration using a highly precise automated potentiometric titrator (e.g., SiriusT3).

  • Titrate from pH 2.0 to 12.0 using standardized 0.5 M KOH, and back-titrate using 0.5 M HCl.

  • Analyze the Bjerrum plot to identify the exact inflection points corresponding to the deprotonation of the pyrazole NH and the protonation of the isoxazole amine.

Fig 2. Self-validating physicochemical profiling workflow for heterocyclic building blocks.

References

  • EvitaChem. 5-(1H-Pyrazol-4-yl)isoxazol-3-amine Product Specifications and Pharmacological Properties. Retrieved from:[1]

  • Fluorochem. 1-(Isoxazol-4-ylmethyl)-4-methyl-1h-pyrazol-3-amine Physicochemical Data. Retrieved from:[3]

  • International Journal on Science and Technology. Design and Synthesis of Isoxazole Equipped Pyrazole Conjugated Benzimidazole Derivatives. Retrieved from:[2]

  • National Institutes of Health (PMC). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles. Retrieved from:[4]

  • MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses. Retrieved from:[5]

Sources

Exploratory

3-(1h-pyrazol-4-yl)isoxazol-5-amine chemical structure and IUPAC name

An In-Depth Technical Guide to 3-(1H-Pyrazol-4-yl)isoxazol-5-amine: Structure, Synthesis, and Therapeutic Potential Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of 3-(...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-(1H-Pyrazol-4-yl)isoxazol-5-amine: Structure, Synthesis, and Therapeutic Potential

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 3-(1H-pyrazol-4-yl)isoxazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure and nomenclature, propose a detailed synthetic pathway, and explore its potential applications in drug discovery based on the established biological activities of related pyrazole and isoxazole derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and IUPAC Name

The foundational step in understanding any molecule is to define its structure and systematic name.

IUPAC Name

The formal IUPAC name for the compound of interest is 3-(1H-pyrazol-4-yl)isoxazol-5-amine .

Chemical Structure

The name dictates a specific arrangement of atoms. The core of the molecule is an isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. An amine group (-NH₂) is substituted at the 5-position of this ring. A pyrazole ring, another five-membered heterocycle with two adjacent nitrogen atoms, is attached at the 3-position of the isoxazole ring via its 4-position. The "1H" designation in the pyrazole moiety indicates that the nitrogen at the first position is bonded to a hydrogen atom.

Caption: 2D Chemical Structure of 3-(1H-pyrazol-4-yl)isoxazol-5-amine.

Proposed Synthesis Protocol

Synthetic Pathway Overview

The synthesis commences with the reaction of a pyrazole-derived β-ketoester with hydroxylamine to form the isoxazole ring. Subsequent chemical modifications would then yield the final amine product.

G A Pyrazole-4-carbaldehyde B Ethyl 3-(1H-pyrazol-4-yl)-3-oxopropanoate A->B  Reformatsky Reaction   C 3-(1H-pyrazol-4-yl)isoxazol-5(4H)-one B->C  + Hydroxylamine   D 5-chloro-3-(1H-pyrazol-4-yl)isoxazole C->D  Chlorination (e.g., POCl3)   E 3-(1H-pyrazol-4-yl)isoxazol-5-amine D->E  Amination (e.g., NH3)  

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Foundational

An In-Depth Technical Guide to the Therapeutic Potential of 3-(1H-pyrazol-4-yl)isoxazol-5-amine and its Analogs: A Roadmap for Target Identification and Drug Development

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive exploration of the therapeutic landscape for compounds centered around the 3-(1H-pyrazol-4-yl)isoxazol-5-amine scaffold....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the therapeutic landscape for compounds centered around the 3-(1H-pyrazol-4-yl)isoxazol-5-amine scaffold. We will delve into the core chemical attributes of this hybrid molecule, survey its most promising therapeutic targets based on current research, and provide detailed, actionable protocols for target validation and preclinical assessment. Our focus is on the "why" behind experimental choices, ensuring a robust and scientifically sound approach to drug discovery.

Introduction: The Power of the Pyrazole-Isoxazole Hybrid Scaffold

The fusion of pyrazole and isoxazole rings into a single molecular entity creates a unique pharmacophore with significant potential in medicinal chemistry. Both individual heterocycles are considered "privileged scaffolds" due to their prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1][2] The pyrazole moiety, a five-membered ring with two adjacent nitrogen atoms, is a cornerstone in the design of kinase inhibitors and other targeted therapies.[1][3] Similarly, the isoxazole ring, with its adjacent nitrogen and oxygen atoms, is a key component in various anti-inflammatory, and anticancer agents.[2][4]

The combination of these two rings in 3-(1H-pyrazol-4-yl)isoxazol-5-amine suggests a molecule with the potential for multi-target engagement or highly specific interactions within a particular protein family. The 5-amino group on the isoxazole ring provides a critical handle for hydrogen bonding and further chemical modification, allowing for the fine-tuning of potency and selectivity. This guide will illuminate the pathways to unlocking this potential.

Potential Therapeutic Targets and Mechanisms of Action

Based on extensive analysis of structurally related compounds, we have identified several high-priority target classes for 3-(1H-pyrazol-4-yl)isoxazol-5-amine and its derivatives.

Protein Kinase Inhibition: A Primary Avenue for Anticancer and Anti-inflammatory Activity

The pyrazole core is a well-established "hinge-binding" motif in numerous protein kinase inhibitors.[3] This suggests that 3-(1H-pyrazol-4-yl)isoxazol-5-amine could function as a competitive inhibitor at the ATP-binding site of various kinases, disrupting downstream signaling pathways crucial for cell proliferation and survival.[3]

Potential Kinase Targets:

  • Tyrosine Kinases: Several FDA-approved tyrosine kinase inhibitors (TKIs) feature a pyrazole scaffold, highlighting its importance in cancer therapy.[1] Targets could include Epidermal Growth Factor Receptor (EGFR), and others implicated in various cancers.[1]

  • Cyclin-Dependent Kinases (CDKs): The pyrazole structure has been explored for its ability to interact with CDKs, which are central regulators of the cell cycle.[1]

  • Polo-like Kinase 4 (PLK4): Recent studies have identified pyrimidine-indazole derivatives (structurally related to pyrazole) as potent PLK4 inhibitors for breast cancer treatment, suggesting a potential avenue for pyrazole-isoxazole compounds.[5]

  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides have been developed as IRAK4 inhibitors, indicating that the pyrazole-amine substructure is a key pharmacophore for this target in inflammatory diseases.[6]

Signaling Pathway: Generic Kinase Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase_Cascade Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Compound 3-(1H-pyrazol-4-yl)isoxazol-5-amine Compound->Kinase_Cascade Inhibition ATP ATP ATP->Kinase_Cascade Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression G Start 3-(1H-pyrazol-4-yl)isoxazol-5-amine Structure Pharm_Map Pharmacophore Mapping Start->Pharm_Map DB_Screen Protein Database Screening (PDB) Pharm_Map->DB_Screen Docking Molecular Docking DB_Screen->Docking End Prioritized List of Potential Targets Docking->End

Caption: A streamlined workflow for computational target fishing.

Broad-Spectrum In Vitro Profiling

Objective: To experimentally screen the compound against a wide range of biological targets to identify its primary mechanism of action.

Methodology:

  • Kinase Panel Screening: Submit the compound for screening against a large panel of recombinant human kinases (e.g., >400 kinases). This is a cost-effective method to rapidly identify potential kinase targets and assess selectivity.

  • Receptor Binding Assays: Evaluate the compound's ability to displace known radioligands from a panel of CNS receptors (e.g., dopamine, serotonin, adrenergic receptors).

  • Enzyme Inhibition Assays: Test the compound in functional assays for other potential targets identified in silico, such as 20-HETE synthase, sirtuins, and AChE.

Data Presentation: Kinase Inhibition Profile

Kinase Target% Inhibition at 1 µMIC50 (nM)
Kinase A95%50
Kinase B88%120
Kinase C15%>10,000
.........
Cell-Based Functional Assays

Objective: To confirm the biological activity of the compound in a cellular context and validate the proposed mechanism of action.

Methodology:

  • Antiproliferative Assays:

    • Protocol:

      • Seed cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates. [7][8] 2. Treat the cells with a serial dilution of 3-(1H-pyrazol-4-yl)isoxazol-5-amine for 72 hours.

      • Assess cell viability using an MTT or similar colorimetric assay. [7][8] 4. Calculate the IC50 value (the concentration that inhibits cell growth by 50%).

  • Cell Cycle Analysis:

    • Protocol:

      • Treat cells with the compound at its IC50 concentration for 24-48 hours.

      • Fix the cells and stain their DNA with propidium iodide.

      • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

  • Target Engagement Assays:

    • Western Blotting: Treat cells with the compound and measure the phosphorylation status of downstream substrates of the putative kinase target. A decrease in phosphorylation would indicate target engagement.

    • Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of a protein upon ligand binding, providing direct evidence of target engagement in intact cells.

Summary and Future Directions

The 3-(1H-pyrazol-4-yl)isoxazol-5-amine scaffold represents a promising starting point for the development of novel therapeutics. The combined knowledge from related pyrazole and isoxazole derivatives points towards several high-value therapeutic targets, particularly in the areas of oncology, inflammation, and neurology. The experimental roadmap outlined in this guide provides a clear and logical path for elucidating the mechanism of action of this compound and for advancing it through the drug discovery pipeline. Future work should focus on lead optimization to improve potency, selectivity, and pharmacokinetic properties, guided by the target validation data generated through the described protocols.

References

  • Nakamura, T., et al. (2003). Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-Hydroxy-5,8,11,14-eicosatetraenoic Acid Synthase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Nakamura, T., et al. (2003). Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-Hydroxy-5,8,11,14-eicosatetraenoic Acid Synthase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Nakamura, T., et al. (2003). Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-Hydroxy-5,8,11,14-eicosatetraenoic Acid Synthase Inhibitors. ResearchGate. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]

  • Barceló, M., et al. (2007). Synthesis and binding affinity of new pyrazole and isoxazole derivatives as potential atypical antipsychotics. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing. ResearchGate. [Link]

  • Rational design, synthesis and biological evaluation of Isoxazole incorporated Oxazol-4-yl-1-(pyridin-4-yl)-1H-pyrazole as anticancer agents. ResearchGate. [Link]

  • Synthesis and biological evaluation of 3,4-diaryl-5-aminoisoxazole derivatives. PubMed. [Link]

  • Design, synthesis, biological evaluation and docking studies of new 3-(4,5-dihydro-1H-pyrazol/isoxazol-5-yl)-2-phenyl-1H-indole derivatives as potent antioxidants and 15-lipoxygenase inhibitors. PubMed. [Link]

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. MDPI. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. ResearchGate. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PMC. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. [Link]

  • Synthesis and biological evaluation of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for the treatment of breast cancer. RSC Publishing. [Link]

  • Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors. ACS Publications. [Link]

  • Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-Hydroxy-5,8,11,14-eicosatetraenoic Acid Synthase Inhibitors. ACS Publications. [Link]

  • Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite with their in silico molecular docking, pharmacokinetics and simulation studies. PMC. [Link]

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. PMC. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PMC. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]

Sources

Exploratory

Physicochemical Profiling of 3-(1H-Pyrazol-4-yl)isoxazol-5-amine: Solubility, Stability, and Solvent-Driven Tautomeric Dynamics

Executive Summary The compound 3-(1H-pyrazol-4-yl)isoxazol-5-amine represents a highly privileged, bifunctional heterocyclic scaffold frequently deployed in modern drug discovery. Combining the hydrogen-bond donor/accept...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(1H-pyrazol-4-yl)isoxazol-5-amine represents a highly privileged, bifunctional heterocyclic scaffold frequently deployed in modern drug discovery. Combining the hydrogen-bond donor/acceptor capacity of a pyrazole ring with the enamine-like electronics of an isoxazol-5-amine, this motif is a cornerstone in the design of ATP-competitive kinase inhibitors (e.g., targeting IRAK4, JAK, and GRK6)[1][2].

However, the very structural features that make this molecule a potent pharmacophore also introduce significant physicochemical liabilities. As a Senior Application Scientist, I frequently observe development bottlenecks arising from its poor solubility in non-polar media and its susceptibility to specific degradation pathways. This whitepaper provides an in-depth mechanistic analysis of the solubility and stability of 3-(1H-pyrazol-4-yl)isoxazol-5-amine across various solvent systems, backed by self-validating experimental protocols.

Structural & Mechanistic Foundations

To understand the macroscopic behavior of this compound in solution, we must first dissect its molecular architecture. The molecule's behavior is dictated by two distinct heterocyclic phenomena:

The Pyrazole Motif: Tautomerism and Lattice Energy

The 1H-pyrazol-4-yl moiety is subject to rapid prototropic tautomerism[3]. In the solid state, unsubstituted pyrazoles form extensive intermolecular hydrogen-bonding networks (often assembling into cyclic dimers or linear polymers)[4][5]. This robust hydrogen-bond network results in a high crystal lattice energy. Consequently, to dissolve this compound, a solvent must possess sufficient hydrogen-bond acceptor (HBA) or hydrogen-bond donor (HBD) capacity to disrupt these intermolecular forces.

The Isoxazol-5-amine Motif: Chemoselectivity and Lability

The isoxazol-5-amine ring is characterized by a delicate electronic balance. The exocyclic amine donates electron density into the ring, rendering the C-4 position highly nucleophilic (enamine-like resonance)[6]. While generally stable under neutral or acidic ambient conditions, the N–O bond of the isoxazole ring is the molecule's Achilles' heel[7]. Under basic conditions or in the presence of strong nucleophiles, the ring is prone to cleavage, leading to the formation of cyano-enol or amidine degradants[7][8].

Degradation Intact 3-(1H-pyrazol-4-yl) isoxazol-5-amine Basic Strong Base (pH > 10) OH- Attack Intact->Basic RingOpen N-O Bond Cleavage (Ring Opening) Basic->RingOpen Degradant Cyano-enol / Amidine Degradants RingOpen->Degradant

Fig 1. Base-catalyzed degradation pathway of the isoxazol-5-amine motif.

Solubility Profile Across Solvent Classes

The solubility of 3-(1H-pyrazol-4-yl)isoxazol-5-amine is highly solvent-dependent. The data below synthesizes expected thermodynamic solubility parameters based on the disruption of the pyrazole lattice and the solvation of the polar amine.

Quantitative Solubility Matrix
Solvent SystemDielectric Constant (ε)Estimated Solubility (mg/mL)Mechanistic Rationale
Water (pH 7.4) 80.1< 0.1 (Poor)High lattice energy overcomes the hydration energy of the neutral species.
0.1 N HCl (pH 1.0) ~80> 2.5 (Good)Protonation of the isoxazole amine or pyrazole nitrogen forms a soluble salt.
DMSO 46.7> 50.0 (Excellent)Strong HBA capacity thoroughly disrupts pyrazole intermolecular H-bonding.
Methanol 32.7~5.0 (Moderate)Protic solvent capable of participating in H-bonding, but less effectively than DMSO.
Dichloromethane (DCM) 8.9< 0.05 (Very Poor)Lacks HBD/HBA capacity; cannot break the pyrazole crystal lattice.
Causality in Solvent Selection

When preparing stock solutions for in vitro assays, DMSO is the mandatory solvent. The strong dipole and hydrogen-bond accepting nature of the sulfoxide oxygen effectively solvates the pyrazole N-H proton, preventing aggregation. Conversely, attempts to run reactions or extractions in non-polar solvents like DCM or Hexane will fail due to the compound's tendency to self-associate and precipitate. For aqueous formulations, pH adjustment is critical; lowering the pH below the pKa of the pyrazole/amine system (typically pKa ~2.5 - 3.5) forces protonation, drastically increasing aqueous solubility.

Stability Profile and Degradation Kinetics

Understanding the stability of 3-(1H-pyrazol-4-yl)isoxazol-5-amine is critical for both storage and synthetic manipulation.

Hydrolytic Stability (pH Effects)
  • Acidic Conditions (pH 1 - 6): The compound exhibits excellent stability. Protonation stabilizes the isoxazole ring against nucleophilic attack.

  • Basic Conditions (pH > 9): The compound is highly labile. The isoxazole N–O bond is relatively weak[7]. Hydroxide ions can initiate deprotonation of the pyrazole or attack the C-5 position, triggering a cascade that results in ring-opening[8]. Solutions prepared in basic buffers (e.g., carbonate buffer pH 10) will show rapid degradation peaks via HPLC within 24 hours.

Oxidative and Photolytic Stability

The electron-rich nature of the isoxazol-5-amine makes it susceptible to oxidation[6]. Exposure to peroxides or prolonged UV light (photo-oxidation) can lead to the formation of N-oxides or degradation of the primary amine. Storage in amber vials under an inert argon atmosphere is strictly recommended for long-term preservation.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a control to verify the integrity of the data.

Workflow Step1 Compound Aliquot (Solid State) Step2 Solvent Addition (Aqueous/Organic) Step1->Step2 Step3 Incubation & Agitation (24h, 37°C) Step2->Step3 Step4 Phase Separation (Ultracentrifugation) Step3->Step4 Step5 HPLC-UV/MS Analysis (Quantification) Step4->Step5

Fig 2. Standardized workflow for thermodynamic solubility and stability quantification.
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the absolute solubility of the compound in various vehicles.

  • Preparation: Weigh exactly 5.0 mg of 3-(1H-pyrazol-4-yl)isoxazol-5-amine into a 2 mL Eppendorf tube.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, or Methanol).

  • Equilibration: Agitate the suspension on a thermomixer at 37°C at 800 rpm for 24 hours. (Self-Validation: Visual inspection must confirm the presence of undissolved solid to ensure the solution is saturated).

  • Separation: Centrifuge the sample at 15,000 × g for 15 minutes to pellet the undissolved API.

  • Analysis: Carefully extract 100 µL of the supernatant, dilute 1:10 in the mobile phase, and analyze via HPLC-UV (λ = 254 nm) against a standard calibration curve prepared in DMSO.

Protocol B: Accelerated Forced Degradation (Stability-Indicating Assay)

Objective: Map the degradation kinetics under hydrolytic stress.

  • Stock Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade Methanol.

  • Stress Induction:

    • Acidic Stress: Mix 500 µL stock with 500 µL 0.1 N HCl.

    • Basic Stress: Mix 500 µL stock with 500 µL 0.1 N NaOH.

  • Incubation: Heat the sealed vials at 60°C for 4 hours.

  • Neutralization: Neutralize the basic sample with 0.1 N HCl, and the acidic sample with 0.1 N NaOH to arrest degradation.

  • Chromatography: Inject 10 µL into an LC-MS system. (Self-Validation: Mass balance must be achieved; the sum of the area under the curve for the parent peak and degradant peaks must equal the control sample area).

Conclusion & Strategic Recommendations

For drug development professionals working with 3-(1H-pyrazol-4-yl)isoxazol-5-amine, the physical chemistry of the molecule dictates the formulation strategy. To bypass the poor aqueous solubility driven by the pyrazole lattice, salt screening (e.g., hydrochloride or mesylate salts) is highly recommended. Furthermore, due to the base-catalyzed ring-opening liability of the isoxazole, formulation pH must be strictly maintained below pH 7.0. By adhering to these mechanistic principles, researchers can successfully navigate the physicochemical hurdles of this privileged scaffold.

References

  • Design, Synthesis, and Characterization of 4-Aminoquinazolines as Potent Inhibitors of the G Protein-Coupled Receptor Kinase 6 (GRK6) for the Treatment of Multiple Myeloma Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism Beilstein Journal of Organic Chemistry URL:[Link]

  • Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds: Wolff Rearrangement vs N–H Insertion The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Organophotocatalytic Functionalization of 3,4-Dihydroquinoxalin-2-ones with Isoxazol-5-amines Using Visible Light National Center for Biotechnology Information (PMC) URL:[Link]

  • Product Class 10: 1,2-Benzisoxazoles and Related Compounds Science of Synthesis - Thieme Connect URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Characterization of 3-(1H-pyrazol-4-yl)isoxazol-5-amine in Kinase Inhibitor Assays

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole and isoxazole heterocycles are privileged scaffolds in medicinal chemistry, frequently appearing in potent and selective kinase inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole and isoxazole heterocycles are privileged scaffolds in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors. This document provides a comprehensive guide for the initial characterization of novel compounds featuring the 3-(1H-pyrazol-4-yl)isoxazol-5-amine core, a structure with significant potential for kinase inhibition. As a senior application scientist, this guide moves beyond a simple recitation of steps, offering a framework for robust scientific inquiry. We will delve into the rationale behind experimental design, establish self-validating protocols, and provide a troubleshooting guide for common pitfalls. The protocols detailed herein are designed to be adaptable for high-throughput screening (HTS) and detailed mechanistic studies, enabling researchers to confidently assess the inhibitory potential of this and similar compounds against a wide array of protein kinases.

Introduction: The Scientific Rationale

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of substrate proteins.[1][2] Their dysregulation is a known driver of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[3][4] The development of small molecule kinase inhibitors has revolutionized treatment in many of these areas.

The 3-(1H-pyrazol-4-yl)isoxazol-5-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. The pyrazole moiety is a common feature in many approved kinase inhibitors, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[5][6] The isoxazole ring provides a rigid linker and additional points for chemical modification to enhance potency and selectivity.[7]

Given the novelty of this specific scaffold, a systematic approach to characterizing its activity is essential. This guide will focus on a widely applicable and robust luminescence-based kinase assay, the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[8][9] This method is highly sensitive, compatible with a broad range of kinases and ATP concentrations, and readily adaptable for high-throughput applications.[10][11]

Core Principles of Kinase Inhibition Assays

Before proceeding to a specific protocol, it is crucial to understand the foundational principles that ensure data integrity and reproducibility. A successful kinase assay is not merely about mixing reagents; it is a carefully controlled system designed to measure a specific enzymatic activity.

The Kinase Reaction

The fundamental reaction is the transfer of the gamma-phosphate from ATP to a specific substrate, catalyzed by the kinase. The choice of substrate is critical; while universal substrates like myelin basic protein or casein can be used for initial screening, peptide substrates with specific recognition sequences for the kinase of interest are often preferred for more detailed studies.[1]

Assay Linearity and Optimization

To obtain meaningful IC50 values, it is imperative that the kinase reaction is in the linear range. This means that the rate of product formation is proportional to both time and enzyme concentration. Key parameters to optimize include:

  • Enzyme Concentration: Use the lowest concentration of enzyme that gives a robust signal-to-background ratio.

  • Incubation Time: The reaction should be stopped before significant substrate depletion or product inhibition occurs.

  • ATP Concentration: The concentration of ATP relative to its Michaelis-Menten constant (Km) will affect the apparent potency of ATP-competitive inhibitors. Assays are often run at or near the Km of ATP for the specific kinase to allow for the detection of both potent and weaker inhibitors.[12]

Data Interpretation: The IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which 50% of the kinase activity is inhibited. It is a measure of the inhibitor's potency.[13][14] Accurate IC50 determination requires a dose-response curve with a sufficient number of data points spanning the range of inhibition from 0% to 100%.[15]

Safety and Handling Precautions

General Handling Guidelines:

  • Work in a well-ventilated area, preferably a chemical fume hood.[18][19]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[16]

  • Avoid inhalation of dust or aerosols.[19]

  • In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[17]

  • Consult the Safety Data Sheet (SDS) for any specific handling and disposal instructions.[16]

Experimental Workflow and Protocols

The following sections provide a detailed, step-by-step protocol for determining the inhibitory activity of 3-(1H-pyrazol-4-yl)isoxazol-5-amine using the ADP-Glo™ Kinase Assay. This workflow is designed to be a starting point and should be optimized for the specific kinase of interest.

Visualizing the Workflow

Kinase_Inhibitor_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis ReagentPrep Reagent Preparation (Buffer, ATP, Substrate, Enzyme, Inhibitor) SerialDilution Inhibitor Serial Dilution ReagentPrep->SerialDilution KinaseReaction Kinase Reaction (Enzyme + Substrate + Inhibitor + ATP) SerialDilution->KinaseReaction StopReaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) KinaseReaction->StopReaction Incubate ADPtoATP ADP to ATP Conversion (Add Kinase Detection Reagent) StopReaction->ADPtoATP Incubate Luminescence Measure Luminescence ADPtoATP->Luminescence Analysis Data Analysis (Calculate % Inhibition, Plot Dose-Response, Determine IC50) Luminescence->Analysis

Caption: Workflow for kinase inhibitor assay using the ADP-Glo™ platform.

Materials and Reagents
ReagentRecommended SupplierPurpose
3-(1H-pyrazol-4-yl)isoxazol-5-amineN/ATest Inhibitor
Purified, active kinase of interestVariousEnzyme
Kinase-specific peptide substrateVariousSubstrate for phosphorylation
ADP-Glo™ Kinase Assay KitPromegaContains ADP-Glo™ Reagent, Kinase Detection Reagent, ATP, and ADP
Kinase Reaction BufferVaries by kinaseProvides optimal pH and ionic strength for kinase activity
DMSO (Anhydrous)Sigma-AldrichSolvent for test inhibitor
White, opaque 384-well assay platesCorning, GreinerLow-volume plates suitable for luminescence measurements
Multichannel pipettes and sterile tipsVariousFor accurate liquid handling
Plate-reading luminometerVariousTo detect the luminescent signal
Step-by-Step Protocol: IC50 Determination

This protocol is designed for a 20 µL final assay volume in a 384-well plate.[20]

1. Preparation of Reagents:

  • 1X Kinase Buffer: Prepare the appropriate 1X kinase buffer as recommended for your specific kinase. A common generic buffer is 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[21]

  • Test Inhibitor Stock: Prepare a 10 mM stock solution of 3-(1H-pyrazol-4-yl)isoxazol-5-amine in 100% DMSO.

  • ATP and Substrate Solution (4X): In 1X Kinase Buffer, prepare a solution containing ATP and the kinase-specific substrate at 4 times the final desired concentration. For example, for a final concentration of 10 µM ATP and 50 µM substrate, prepare a solution of 40 µM ATP and 200 µM substrate.

  • Kinase Solution (4X): Dilute the kinase enzyme in 1X Kinase Buffer to a concentration that is 4 times the final desired concentration. The optimal concentration should be determined empirically.

  • ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions.[8][20] Equilibrate both to room temperature before use.

2. Inhibitor Serial Dilution:

  • Perform a serial dilution of the 10 mM inhibitor stock in 100% DMSO to generate a range of concentrations for the dose-response curve. A 10-point, 3-fold dilution series is a good starting point.

  • Prepare an intermediate dilution plate by diluting the DMSO serial dilutions into 1X Kinase Buffer to create a 4X working solution of the inhibitor. The final DMSO concentration in the assay should be kept constant and ideally below 1%.

3. Assay Procedure:

  • To the wells of a white, opaque 384-well plate, add the following in order:

    • 5 µL of 4X inhibitor solution (or 1X Kinase Buffer with the same percentage of DMSO for positive and negative controls).

    • 5 µL of 1X Kinase Buffer for all wells except the "no enzyme" negative control. For the negative control, add 10 µL of 1X Kinase Buffer.

    • 5 µL of 4X Kinase Solution to all wells except the "no enzyme" negative control.

  • Mix the plate gently and pre-incubate for 15-20 minutes at room temperature to allow the inhibitor to bind to the kinase.[22]

  • Initiate the kinase reaction by adding 5 µL of the 4X ATP/Substrate Solution to all wells.

  • Mix the plate gently and incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

  • Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent to each well.[9]

  • Mix the plate and incubate for 40 minutes at room temperature to deplete the remaining ATP.[8]

  • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[20]

  • Mix the plate and incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

Data Analysis
  • Calculate Percent Inhibition:

    • Average the luminescence signal for the "no enzyme" control (background), the "0% inhibition" control (enzyme + DMSO, no inhibitor), and each inhibitor concentration.

    • Subtract the background signal from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_0%_inhibition))

  • Generate Dose-Response Curve and Determine IC50:

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.[15][23]

Data_Analysis_Flow RawData Raw Luminescence Data AvgData Average Control and Sample Signals RawData->AvgData BG_Correct Background Subtraction AvgData->BG_Correct CalcInhibition Calculate % Inhibition BG_Correct->CalcInhibition PlotData Plot % Inhibition vs. log[Inhibitor] CalcInhibition->PlotData CurveFit Non-linear Regression (Sigmoidal Dose-Response) PlotData->CurveFit IC50 Determine IC50 Value CurveFit->IC50

Caption: Data analysis workflow for IC50 determination.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inaccurate pipetting; Incomplete mixing of reagents; Temperature gradients across the plate.[24]Use calibrated pipettes; Ensure thorough mixing after each addition; Allow the plate to equilibrate to room temperature before starting the reaction.[24]
Low Signal or No Activity Inactive kinase enzyme; Incorrect buffer conditions; Substrate or ATP concentration too low.[24]Use a new aliquot of enzyme; Verify the pH and composition of the assay buffer; Optimize substrate and ATP concentrations.[24]
False Positives Compound precipitates in the assay; Compound interferes with the luminescence detection system.[11]Visually inspect wells for precipitation; Run a control with the compound and detection reagents in the absence of the kinase reaction to check for interference.
False Negatives Compound is not soluble at the tested concentrations; Insufficient pre-incubation time for the inhibitor.[24]Check the solubility of the compound in the assay buffer; Increase the pre-incubation time of the inhibitor with the kinase before adding ATP.

Conclusion and Future Directions

This application note provides a robust and scientifically grounded framework for the initial characterization of 3-(1H-pyrazol-4-yl)isoxazol-5-amine as a potential kinase inhibitor. By following the detailed protocols and understanding the underlying principles, researchers can generate reliable and reproducible data on the potency of this and other novel compounds.

Following the initial determination of an IC50 value, further studies are warranted to fully characterize the inhibitor. These may include:

  • Kinase Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity profile.[13]

  • Mechanism of Action Studies: Performing kinetic experiments to determine if the inhibitor is ATP-competitive, non-competitive, or uncompetitive.

  • Cell-Based Assays: Evaluating the compound's activity in a more physiologically relevant cellular context to confirm target engagement and assess cellular potency.[25]

By systematically applying these methodologies, the therapeutic potential of the 3-(1H-pyrazol-4-yl)isoxazol-5-amine scaffold can be thoroughly investigated, paving the way for the development of new and effective kinase-targeted therapies.

References

  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol. Retrieved from [Link][8]

  • Azam, S., et al. (2013). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. Retrieved from [Link][26]

  • Agilent Technologies. (n.d.). Automation of HTRF elF4E Kinase Assay Using a 3D Tumoroid-Based Cell Model. Retrieved from [Link][27]

  • Bio-protocol. (n.d.). ADP-Glo kinase assay. Retrieved from [Link][10]

  • BellBrook Labs. (2026, March 12). Why Kinase Assays Fail in Screening (and How to Fix Them). Retrieved from [Link][12]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link][11]

  • Harris, A. S., et al. (2014). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. Retrieved from [Link][1]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link][3]

  • BMG Labtech. (2022, April 4). LanthaScreen Technology on microplate readers. Retrieved from [Link][28]

  • Bio-protocol. (n.d.). In Vitro Kinase Inhibition Assay. Retrieved from [Link][22]

  • PNAS. (2012, March 26). Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. Retrieved from [Link][2]

  • PMC. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Retrieved from [Link][15]

  • ResearchGate. (n.d.). Calculated IC50 values for Tyrosine Kinase Inhibitors. Retrieved from [Link][23]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link][4]

  • PMC. (n.d.). Prediction of kinase-inhibitor binding affinity using energetic parameters. Retrieved from [Link][29]

  • bioRxiv. (2022, May 5). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Retrieved from [Link]

  • PubMed. (2022, November 27). Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link][5]

  • MDPI. (2022, November 27). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link][6]

  • ACS Publications. (n.d.). Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors. Retrieved from [Link][7]

Sources

Application

Advanced Application Note: Utility of 3-(1H-pyrazol-4-yl)isoxazol-5-amine in Fragment-Based Drug Discovery (FBDD)

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol Executive Summary & Mechanistic Rationale In Fragment-Based Drug Discovery (FBDD), the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol

Executive Summary & Mechanistic Rationale

In Fragment-Based Drug Discovery (FBDD), the selection of the initial chemical matter dictates the trajectory of the entire optimization campaign. As a Senior Application Scientist, I frequently advocate for the use of bifunctional, low-molecular-weight scaffolds that offer multiple vector geometries for structure-based drug design (SBDD). The compound 3-(1H-pyrazol-4-yl)isoxazol-5-amine represents a highly privileged, dual-pharmacophore fragment that complies strictly with the "Rule of Three" (Ro3).

This fragment is uniquely valuable because it fuses two highly validated binding motifs:

  • The Pyrazol-4-yl Motif: A classic hydrogen-bond donor/acceptor system that exhibits exceptional ligand efficiency (LE) when targeting the ATP-binding hinge region of kinases (e.g., Aurora A, JAK2, and CDK2)[1]. Because the pyrazole ring can satisfy the backbone carbonyl and amide interactions of the kinase hinge, it anchors the fragment rigidly, allowing the rest of the molecule to project into the solvent channel or selectivity pocket[2].

  • The Isoxazol-5-amine Motif: An established acetyl-lysine (KAc) mimetic. In epigenetic readers such as the Bromodomain and Extra-Terminal (BET) family (e.g., BRD4) and TRIM24, the isoxazole ring and its exocyclic amine form critical hydrogen bonds with conserved asparagine residues and network with ordered water molecules at the base of the KAc pocket[3],[4]. Furthermore, isoxazole derivatives have demonstrated profound efficacy in stabilizing the ATP pocket of HSP90[5].

By utilizing this composite fragment, researchers can screen against a highly diverse target space, ranging from oncology-relevant kinases to epigenetic transcriptional regulators, making it an ideal starting point for library design.

Mechanistic Visualization

To understand how this fragment behaves in a screening environment, we must map its divergent targeting capabilities. The diagram below illustrates how the distinct functional groups of 3-(1H-pyrazol-4-yl)isoxazol-5-amine engage entirely different protein classes.

Mechanism cluster_kinase Kinase Targeting (e.g., Aurora A / JAK2) cluster_bromo Epigenetic Reader (e.g., BRD4 / TRIM24) Frag 3-(1H-pyrazol-4-yl)isoxazol-5-amine (Bifunctional Fragment) Hbond1 Pyrazol-4-yl Motif (H-Bond Donor/Acceptor) Frag->Hbond1 Hbond2 Isoxazol-5-amine Motif (Acetyl-Lysine Mimetic) Frag->Hbond2 Kinase ATP Hinge Region Hbond1->Kinase High LE Affinity Bromo KAc Binding Pocket Hbond2->Bromo Asn H-Bonding

Figure 1: Divergent targeting mechanisms of the bifunctional 3-(1H-pyrazol-4-yl)isoxazol-5-amine fragment.

Quantitative Benchmarking Data

When evaluating fragment hits, Ligand Efficiency (LE) is prioritized over raw affinity (IC50/Kd). Fragments typically bind in the high micromolar to millimolar range, but their small size means the binding energy per heavy atom is exceptionally high. Below is a summary of benchmark data for pyrazole and isoxazole-derived fragments against key targets.

Target ProteinScaffold ClassRepresentative AffinityLigand Efficiency (LE)Primary Binding Interaction
Aurora A Kinase Pyrazol-4-yl derivativeIC50 ≈ 0.91 µM0.59 kcal/mol/HAHinge Region (Ala213/Gly216)[1]
BRD4 (BD1) Isoxazol-5-amine derivativeIC50 ≈ 0.83 µM / ΔTm = 6.6 °C~0.45 kcal/mol/HAKAc Pocket (Asn140)[3]
TRIM24 Isoxazol-5-amine derivativeIC50 ≈ 1.88 µM~0.40 kcal/mol/HAKAc Pocket[4]
HSP90 Isoxazole amideIC50 ≈ 0.030 µM~0.35 kcal/mol/HAATP Pocket[5]

Self-Validating FBDD Experimental Protocol

To successfully elaborate 3-(1H-pyrazol-4-yl)isoxazol-5-amine into a lead compound, the experimental workflow must be rigorous. Fragments are prone to false positives due to aggregation or non-specific binding. Therefore, I have designed this protocol as a self-validating system : every step contains internal controls that must pass before proceeding to the next phase.

Phase 1: Primary Screening via Differential Scanning Fluorimetry (DSF)

Causality: DSF (Thermal Shift Assay) is chosen for primary screening because it is label-free, thermodynamically driven, and highly sensitive to low-affinity fragment binding (typically 100 µM to 1 mM).

Step-by-Step Methodology:

  • Protein Preparation: Dilute the target protein (e.g., BRD4-BD1 or Aurora A) to a final concentration of 2 µM in assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X. Note: SYPRO Orange fluoresces upon binding to hydrophobic regions exposed during protein unfolding.

  • Fragment Spiking: Dispense 3-(1H-pyrazol-4-yl)isoxazol-5-amine into a 384-well PCR plate at a final screening concentration of 500 µM (maintaining final DMSO at ≤2%).

  • Self-Validation Controls:

    • Negative Control: 2% DMSO in assay buffer (establishes baseline melting temperature, Tm).

    • Positive Control: 10 µM AT9283 (for kinases)[1] or 1 µM JQ1 (for bromodomains). This ensures the protein is actively folded and capable of stabilization.

  • Thermal Ramping: Heat the plate from 25°C to 95°C at a rate of 0.05°C/sec using a qPCR machine, monitoring fluorescence (Ex/Em: 490/530 nm).

  • Data Analysis: Calculate the derivative of the melt curve to find the Tm. A valid hit requires a ΔTm ≥ 1.5°C relative to the DMSO control.

Phase 2: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Causality: DSF cannot provide kinetic data or confirm the stoichiometry of binding. SPR is utilized to eliminate false positives caused by compound aggregation (which show non-saturating, super-stoichiometric SPR responses) and to determine the precise Kd.

Step-by-Step Methodology:

  • Surface Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling to a density of ~2000-3000 Response Units (RU).

  • Self-Validation Controls (The "Blanking" System):

    • Leave Channel 1 unmodified as a reference cell to subtract bulk refractive index changes caused by DMSO.

    • Inject a known binder at the start and end of the experiment to verify that the protein surface has not denatured during the run.

  • Analyte Injection: Inject 3-(1H-pyrazol-4-yl)isoxazol-5-amine in a 2-fold concentration series (from 15.6 µM to 1000 µM) at a flow rate of 30 µL/min.

  • Analysis: Fit the steady-state affinity data to a 1:1 Langmuir binding model. The response curve must reach a plateau (saturation) to be considered a true, specific binding event.

Phase 3: Structural Biology & Fragment Growing

Causality: Once affinity is validated, X-ray crystallography is mandatory. Without a 3D binding mode, fragment growing is blind and will likely destroy the high Ligand Efficiency of the starting scaffold.

Step-by-Step Methodology:

  • Co-crystallization / Soaking: Soak apo-crystals of the target protein with 5-10 mM of the fragment for 24-48 hours. The high concentration is required to achieve high occupancy for low-affinity fragments.

  • Structure Resolution: Solve the structure to ≤ 2.5 Å resolution.

  • Structure-Based Drug Design (SBDD):

    • Analyze the vectors exiting the pyrazole and isoxazole rings.

    • If targeting a kinase, use the isoxazol-5-amine vector to grow into the DFG-out pocket or the solvent channel to gain selectivity.

    • If targeting a bromodomain, use the pyrazole vector to access the WPF shelf (Trp-Pro-Phe) for enhanced affinity.

FBDD_Workflow Start Fragment Library (Rule of 3 Compliant) Screen Primary Screening (DSF / Thermal Shift) Start->Screen Spatially Diverse Fragments Ortho Orthogonal Validation (SPR Kinetics) Screen->Ortho ΔTm ≥ 1.5°C Struct Structural Biology (X-ray Crystallography) Ortho->Struct 1:1 Saturating Kinetics Design Structure-Based Drug Design (Fragment Growing) Struct->Design 3D Binding Mode Lead Lead Optimization (In vivo & ADMET) Design->Lead Optimized Affinity & LE

Figure 2: Self-validating FBDD workflow for elaborating 3-(1H-pyrazol-4-yl)isoxazol-5-amine.

References

  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity Journal of Medicinal Chemistry (ACS Publications)[Link][1]

  • Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC) Journal of Medicinal Chemistry (ACS Publications)[Link][3]

  • Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities Bioorganic Chemistry (PubMed)[Link][4]

  • Discovery of potent N-(isoxazol-5-yl)amides as HSP90 inhibitors European Journal of Medicinal Chemistry (ResearchGate)[Link][5]

Sources

Method

Application Notes and Protocols for the Development of 3-(1H-Pyrazol-4-yl)isoxazol-5-amine Derivatives with Improved Potency

Abstract The 3-(1H-pyrazol-4-yl)isoxazol-5-amine scaffold represents a promising starting point for the development of potent kinase inhibitors, a class of therapeutics with significant applications in oncology and infla...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 3-(1H-pyrazol-4-yl)isoxazol-5-amine scaffold represents a promising starting point for the development of potent kinase inhibitors, a class of therapeutics with significant applications in oncology and inflammatory diseases. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational design, synthesis, and biological evaluation of novel derivatives of this scaffold. By leveraging structure-activity relationship (SAR) insights and established bioisosteric replacement strategies, this guide outlines a systematic approach to enhancing the potency and drug-like properties of this compound class. Detailed, step-by-step protocols for chemical synthesis, purification, and in vitro potency assessment are provided to enable the efficient progression of a hit-to-lead campaign.

Introduction: The Promise of the Pyrazolyl-Isoxazole Scaffold

The convergence of pyrazole and isoxazole heterocycles within a single molecular framework has garnered considerable interest in medicinal chemistry. Both individual moieties are recognized as "privileged structures," appearing in numerous FDA-approved drugs and clinical candidates. The pyrazole ring can serve as a versatile pharmacophore, capable of engaging in hydrogen bonding as both a donor and acceptor, and can act as a bioisosteric replacement for a phenyl ring, often with improved physicochemical properties such as solubility.[1] Similarly, the isoxazole ring is a key component in a variety of biologically active compounds, contributing to their target engagement and overall molecular conformation.[2]

The core structure, 3-(1H-pyrazol-4-yl)isoxazol-5-amine, presents multiple vectors for chemical modification, making it an attractive starting point for a lead optimization campaign. This guide will focus on the development of derivatives of this scaffold as inhibitors of a hypothetical serine/threonine kinase, herein referred to as "Target Kinase X" (TKX). The principles and protocols described are, however, broadly applicable to the development of inhibitors for other kinase targets.

Rational Design Strategy for Potency Enhancement

A successful lead optimization program hinges on a rational and iterative design-make-test-analyze cycle. The following strategies are proposed for the development of 3-(1H-pyrazol-4-yl)isoxazol-5-amine derivatives with improved potency against TKX.

Key Chemical-Biological Hypotheses
  • Pyrazole N-H as a Key Interaction Point: The N-H of the pyrazole ring is hypothesized to form a critical hydrogen bond with the hinge region of the kinase ATP-binding site. Modifications at this position should be approached with caution, though N-alkylation or N-arylation could explore additional binding pockets or improve cell permeability.

  • Isoxazole 5-Amine as a Vector for Specificity: The 5-amino group serves as a primary handle for introducing substituents that can probe the solvent-exposed region of the kinase active site. Elaboration at this position is a key strategy for enhancing both potency and selectivity.

  • Bioisosteric Replacement for Improved Properties: Strategic replacement of the pyrazole or isoxazole rings with other five-membered heterocycles (e.g., thiazole, triazole, or oxadiazole) can be explored to modulate potency and improve drug-like properties.[3][4]

Proposed Modifications and Structure-Activity Relationship (SAR) Exploration

The following modifications are proposed to systematically explore the SAR of the 3-(1H-pyrazol-4-yl)isoxazol-5-amine scaffold.

Modification Site Proposed Modification Rationale
Pyrazole N1 Small alkyl groups (e.g., methyl, ethyl, cyclopropyl)Explore potential for improved cell permeability and interaction with hydrophobic pockets.
Aryl or heteroaryl groupsProbe for additional π-stacking or hydrogen bonding interactions.
Isoxazole C5-Amine Acylation with various carboxylic acids (aliphatic, aromatic, heteroaromatic)Introduce diverse functionalities to explore the solvent-exposed region and gain potency.
Sulfonylation with various sulfonyl chloridesIntroduce hydrogen bond acceptors and different geometries.
Reductive amination to introduce substituted alkyl chainsIncrease conformational flexibility and explore different vectors into the solvent-exposed region.
Pyrazole C3/C5 Halogenation (e.g., bromination) followed by cross-coupling (e.g., Suzuki, Sonogashira)Introduce substituents to probe for additional binding interactions, although this is a more advanced strategy.
Core Scaffold Bioisosteric replacement of the pyrazole or isoxazole ringModulate ADME properties and potentially discover novel binding modes.[3][5]

Experimental Protocols: Synthesis and Characterization

The following protocols provide detailed procedures for the synthesis of the core scaffold and its subsequent derivatization.

Synthesis of the Core Scaffold: 3-(1H-Pyrazol-4-yl)isoxazol-5-amine

The synthesis of the core scaffold can be achieved through a multi-step sequence, starting from commercially available materials.

Synthesis_of_Core_Scaffold start Commercially Available Starting Materials step1 Step 1: Synthesis of Pyrazolyl Chalcone Derivative start->step1 step2 Step 2: Cyclization with Hydroxylamine to form Isoxazole step1->step2 step3 Step 3: Introduction of Amine Functionality step2->step3 final_product 3-(1H-Pyrazol-4-yl)isoxazol-5-amine (Core Scaffold) step3->final_product

Caption: Synthetic workflow for the core scaffold.

Protocol 3.1.1: General Procedure for Synthesis of a Pyrazolyl Chalcone Derivative

  • To a solution of 4-acetyl-1H-pyrazole (1.0 eq) in a suitable solvent (e.g., ethanol) is added an appropriate aromatic or heteroaromatic aldehyde (1.1 eq).

  • A catalytic amount of a base (e.g., aqueous sodium hydroxide) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.

  • The resulting precipitate is filtered, washed with cold ethanol and water, and dried under vacuum to yield the chalcone derivative.

Protocol 3.1.2: General Procedure for Isoxazole Formation

  • The pyrazolyl chalcone derivative (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol or acetic acid).

  • Hydroxylamine hydrochloride (1.5 eq) and a base (e.g., sodium acetate or pyridine) are added to the solution.

  • The mixture is heated to reflux for 4-8 hours.

  • After cooling to room temperature, the reaction mixture is poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography to afford the 3-(1H-pyrazol-4-yl)isoxazole derivative.

Protocol 3.1.3: Conversion to 3-(1H-Pyrazol-4-yl)isoxazol-5-amine

The conversion of a 5-substituted isoxazole to the corresponding 5-amine can be achieved through various established methods, such as the hydrazinolysis of a suitable precursor.[6]

Derivatization of the Core Scaffold

Protocol 3.2.1: N-Acylation of the Isoxazole 5-Amine

  • To a solution of 3-(1H-pyrazol-4-yl)isoxazol-5-amine (1.0 eq) in a dry aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon) is added a base (e.g., triethylamine or diisopropylethylamine, 1.5 eq).

  • The appropriate acid chloride or carboxylic acid (with a coupling agent like HATU, 1.1 eq) is added portion-wise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 4-16 hours.

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel.

Protocol 3.2.2: N-Alkylation of the Pyrazole Ring

  • To a solution of the 3-(1H-pyrazol-4-yl)isoxazol-5-amine derivative (1.0 eq) in a polar aprotic solvent (e.g., DMF or acetonitrile) is added a base (e.g., potassium carbonate or cesium carbonate, 1.5 eq).

  • The appropriate alkyl halide (e.g., methyl iodide, ethyl bromide, 1.2 eq) is added, and the mixture is stirred at room temperature or heated (e.g., 50-80 °C) for 2-12 hours.

  • The reaction mixture is cooled, diluted with water, and extracted with an organic solvent.

  • The organic layer is washed with brine, dried, and concentrated.

  • The product is purified by column chromatography. Note that this reaction may yield a mixture of N1 and N2 alkylated isomers, which may require careful separation.[1]

Biological Evaluation: In Vitro Potency Assessment

The potency of the newly synthesized derivatives against TKX will be determined by measuring their half-maximal inhibitory concentration (IC50). A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a robust and high-throughput method for this purpose.[7][8][9]

Potency_Assay_Workflow start Synthesized Derivatives step1 Serial Dilution of Test Compounds start->step1 step2 Kinase Reaction: TKX + Substrate + ATP + Inhibitor step1->step2 step3 Addition of ADP-Glo™ Reagent (Stops kinase reaction, depletes ATP) step2->step3 step4 Addition of Kinase Detection Reagent (Converts ADP to ATP, generates light) step3->step4 step5 Measure Luminescence step4->step5 step6 Data Analysis: Dose-Response Curve Fitting step5->step6 final_result IC50 Value Determination step6->final_result

Caption: Workflow for in vitro potency determination.

Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

Materials:

  • Recombinant Target Kinase X (TKX)

  • Suitable kinase substrate (e.g., a generic peptide substrate like A-kinase activity kit (AKAP) substrate)

  • Ultra-Pure ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds dissolved in 100% DMSO

  • 384-well white, opaque plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 1 mM. Then, create an intermediate dilution (e.g., 4x the final desired concentration) in the Kinase Reaction Buffer.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the 4x compound dilution to the wells of a 384-well plate.

    • Add 2.5 µL of a 4x solution of TKX and substrate in Kinase Reaction Buffer.

    • Initiate the kinase reaction by adding 5 µL of a 2x ATP solution (at the Kₘ concentration for TKX) in Kinase Reaction Buffer. The final reaction volume is 10 µL.

    • Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and initiates the luminescence reaction. Incubate for 30-60 minutes at room temperature.

  • Measurement and Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescence signal (Relative Light Units, RLU) against the logarithm of the inhibitor concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%.[7]

Assessment of Drug-like Properties

In parallel with potency screening, it is crucial to evaluate the physicochemical properties of the synthesized compounds to ensure they possess favorable "drug-like" characteristics.[10] This early assessment helps to de-risk projects and prioritize compounds with a higher probability of success in later stages of development.

In Silico Profiling

Computational tools can be used to predict key drug-like properties.

Property Recommended Guideline Significance
Molecular Weight (MW) < 500 DaInfluences absorption and diffusion.[11]
LogP (Lipophilicity) -0.4 to 5.6Affects solubility, permeability, and metabolic stability.
Hydrogen Bond Donors (HBD) ≤ 5Impacts permeability.[11]
Hydrogen Bond Acceptors (HBA) ≤ 10Impacts permeability.[11]
Polar Surface Area (PSA) < 140 ŲRelates to membrane permeability.
Quantitative Estimate of Drug-likeness (QED) > 0.5A composite score indicating overall drug-likeness.[12][13]
Experimental Assessment

Key properties should also be measured experimentally for the most promising compounds.

  • Kinetic Solubility: Determined by methods such as nephelometry. Poor solubility can lead to inaccurate biological data and challenges in formulation.

  • LogD₇.₄ (Lipophilicity at physiological pH): Measured by methods like shake-flask or HPLC. This is a more physiologically relevant measure of lipophilicity than LogP for ionizable compounds.

  • Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine the compound's susceptibility to metabolism by cytochrome P450 enzymes.

Data Interpretation and Iterative Design

The data generated from the potency assays and drug-likeness assessments will guide the next round of compound design.

SAR_Decision_Tree start Synthesized Derivative ic50_check Potent? (e.g., IC50 < 1 µM) start->ic50_check druglike_check Good Drug-like Properties? ic50_check->druglike_check Yes analyze_sar Analyze SAR: Identify key structural features for potency and properties ic50_check->analyze_sar No prioritize Prioritize for Further Studies (e.g., Selectivity, In Vivo) druglike_check->prioritize Yes druglike_check->analyze_sar No redesign Design Next Generation of Derivatives prioritize->redesign Further Optimization analyze_sar->redesign discard Deprioritize or Discard analyze_sar->discard If no clear path forward redesign->start

Caption: Decision tree for SAR-driven lead optimization.

By systematically analyzing the SAR, researchers can identify key structural features that contribute to high potency and favorable drug-like properties. This iterative process of design, synthesis, and testing is fundamental to advancing a hit compound into a lead candidate with the potential for further preclinical and clinical development.

References

  • Wikipedia. (n.d.). Druglikeness. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Structure Activity Relationship Study, and Antibiofilm Activity With Molecular Docking Simulation. PubMed. Retrieved from [Link]

  • Oxford Academic. (2024). DrugMetric: quantitative drug-likeness scoring based on chemical space distance. Briefings in Bioinformatics. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Optibrium. (n.d.). Considering the Impact of 'Drug-like' Properties on the Chance of Success. Retrieved from [Link]

  • ACS Publications. (2003). Development of a Method for Evaluating Drug-Likeness and Ease of Synthesis Using a Data Set in Which Compounds Are Assigned Scores Based on Chemists' Intuition. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. PMC. Retrieved from [Link]

  • Bickerton, G. R., et al. (2012). Quantifying the chemical beauty of drugs. Nature Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Approach used to quantify inhibitor potency and selectivity in vitro. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules. Retrieved from [Link]

  • Davies, I. W., et al. (2000). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Retrieved from [Link]

  • ResearchGate. (2023). Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Structure Activity Relationship Study, and Antibiofilm Activity With Molecular Docking Simulation. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Synthesis, antimicrobial and antioxidant activities of some new pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives based isoxazole. Journal of Taibah University for Science. Retrieved from [Link]

  • Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. PubMed. Retrieved from [Link]

  • Broadbent, S., et al. (2000). Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. PubMed. Retrieved from [Link]

  • Mawdsley, E. A., et al. (1976). Synthesis and structure-activity relationships of heterocyclic compounds containing a trimethoxyarene function. PubMed. Retrieved from [Link]

  • Ríos, M.-C., et al. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Publishing. Retrieved from [Link]

  • MDPI. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Molecules. Retrieved from [Link]

  • MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules. Retrieved from [Link]

  • RSC Publishing. (n.d.). Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • G., S., et al. (2024). Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite with their in silico molecular docking, pharmacokinetics and simulation studies. Scientific Reports. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Retrieved from [Link]

  • MDPI. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Retrieved from [Link]

  • ACS Publications. (2003). Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-Hydroxy-5,8,11,14-eicosatetraenoic Acid Synthase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Application

Comprehensive Application Note: 3-(1H-Pyrazol-4-yl)isoxazol-5-amine as a Bifunctional Building Block in Advanced Organic Synthesis and Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry and fragment-based drug discovery (FBDD), the demand for rigid, low-molecular-weight, and highly functionalized heterocycles is paramount. 3-(1H-pyrazol-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and fragment-based drug discovery (FBDD), the demand for rigid, low-molecular-weight, and highly functionalized heterocycles is paramount. 3-(1H-pyrazol-4-yl)isoxazol-5-amine represents a highly versatile, bifunctional building block that seamlessly integrates the bioisosteric properties of a pyrazole ring with the unique, orthogonal reactivity of a 5-aminoisoxazole.

This application note provides an in-depth technical guide for researchers and drug development professionals. It details the physicochemical rationale for employing this scaffold, elucidates the causality behind its orthogonal functionalization, and provides self-validating, field-proven protocols for its use in complex synthetic workflows.

Structural & Physicochemical Profiling

The utility of 3-(1H-pyrazol-4-yl)isoxazol-5-amine stems from its dual-heterocycle architecture, which offers two distinct sites for chemical manipulation and biological target engagement:

  • The 1H-Pyrazol-4-yl Moiety: Pyrazoles are highly privileged structures in medicinal chemistry, frequently acting as bioisosteres for the adenine core of ATP or as robust hydrogen-bond donor/acceptor pairs 1. The N-H proton is relatively acidic (pKa ~14), allowing for selective transition-metal-catalyzed cross-coupling.

  • The Isoxazol-5-amine Moiety: The 5-amino group exhibits vinylogous amide character. Because its lone pair is delocalized into the electron-withdrawing isoxazole ring, it is significantly less nucleophilic than a standard aliphatic amine 2. Furthermore, the isoxazole N-O bond serves as a "dormant" 1,3-dicarbonyl equivalent that can be unmasked under specific reductive conditions 3.

Quantitative Data: Physicochemical Properties

The compound strictly adheres to Lipinski's Rule of Five, making it an ideal starting fragment for library generation.

PropertyValueImplication for Drug Design
Molecular Formula C₆H₆N₄OLow molecular weight fragment.
Molecular Weight 150.14 g/mol High ligand efficiency (LE) potential.
Hydrogen Bond Donors (HBD) 3Strong interaction with kinase hinge regions.
Hydrogen Bond Acceptors (HBA) 4Favorable for aqueous solubility.
Topological Polar Surface Area 84.8 ŲExcellent cell permeability profile.
Rotatable Bonds 1High rigidity, minimizing entropic penalty upon binding.

Strategic Functionalization Workflows (Protocols)

The distinct electronic environments of the two rings allow for orthogonal functionalization. Understanding the causality behind the reaction conditions is critical for achieving high chemoselectivity.

G A 3-(1H-pyrazol-4-yl)isoxazol-5-amine (Core Building Block) B Amide Derivative (Target Binding) A->B Acylation (RCOCl, Pyridine) C N-Aryl Pyrazole (Lipophilic Pocket) A->C Chan-Lam (Cu(OAc)2, ArB(OH)2) D beta-Amino Enone (Dormant Scaffold) A->D Reductive Cleavage (Mo(CO)6, H2O)

Orthogonal synthetic diversification of 3-(1H-pyrazol-4-yl)isoxazol-5-amine.

Protocol 1: Chemoselective N-Acylation of the 5-Aminoisoxazole

Causality: Due to the vinylogous amide nature of the 5-aminoisoxazole, the nitrogen lone pair is heavily involved in the aromatic system. Standard carbodiimide coupling agents (e.g., EDC/HOBt) are often insufficiently electrophilic to drive the reaction. Therefore, highly reactive acid chlorides must be utilized in tandem with a nucleophilic catalyst (DMAP) to generate a highly reactive acylpyridinium intermediate, ensuring complete conversion 4.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(1H-pyrazol-4-yl)isoxazol-5-amine (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM, 25 mL) under an inert argon atmosphere.

  • Activation: Add anhydrous pyridine (2.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv). Cool the reaction flask to 0 °C using an ice bath. Note: Cooling is critical to prevent unwanted di-acylation or acylation of the pyrazole ring.

  • Coupling: Dissolve the desired acyl chloride (1.1 equiv) in 5 mL of anhydrous DCM and add dropwise to the mixture over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor the consumption of the starting material via LC-MS (UV 254 nm).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with 1M HCl (to remove excess pyridine), followed by brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient).

Protocol 2: Reductive Cleavage of the Isoxazole Ring

Causality: The isoxazole ring is essentially a masked β-amino enone. The N-O bond is the weakest link in the heterocycle. Molybdenum hexacarbonyl [Mo(CO)₆] acts as a highly specific single-electron reductant and complexing agent. It inserts into the N-O bond to form a complexed nitrene intermediate, which upon hydrolysis yields the β-amino enone without reducing the adjacent, more stable pyrazole ring 3.

Step-by-Step Methodology:

  • Preparation: Suspend the building block (1.0 equiv, 2.0 mmol) in a mixture of acetonitrile and deionized water (5:1 v/v, 24 mL).

  • Reagent Addition: Add Mo(CO)₆ (1.5 equiv). CRITICAL SAFETY NOTE: Mo(CO)₆ is highly toxic and volatile. This protocol must be executed in a strictly controlled, well-ventilated fume hood.

  • Reflux: Heat the mixture to 80–85 °C. Stir vigorously for 16 hours. The solution will transition to a dark brown/black color as molybdenum oxides are generated.

  • Filtration: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove insoluble molybdenum species. Wash the pad thoroughly with ethyl acetate (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the resulting pyrazole-substituted β-amino enone via column chromatography. This intermediate can immediately be subjected to condensation with hydrazines or amidines to form fused bicyclic systems.

Protocol 3: N-Arylation of the Pyrazole Ring (Chan-Lam Coupling)

Causality: The pyrazole N-H is highly prone to coordination with Cu(II) species. By employing Chan-Lam oxidative cross-coupling conditions, the pyrazole nitrogen can be selectively arylated over the 5-aminoisoxazole group. The isoxazole amine is too electron-deficient to effectively outcompete the pyrazole for the copper catalytic center 2.

Step-by-Step Methodology:

  • Setup: In an open-air round-bottom flask (ambient oxygen is the terminal oxidant), combine the building block (1.0 equiv, 3.0 mmol), the desired arylboronic acid (1.5 equiv), and Copper(II) acetate (0.2 equiv).

  • Solvent & Base: Add 1,2-dichloroethane (DCE, 30 mL) followed by pyridine (2.0 equiv).

  • Desiccation: Add freshly activated 4Å molecular sieves (approx. 1.0 g). Causality: Water is a byproduct of the catalytic cycle; its removal prevents the competing protodeboronation of the arylboronic acid.

  • Reaction: Stir the mixture vigorously at room temperature for 24 hours. The solution will turn a deep blue/green color.

  • Workup: Filter the mixture through Celite to remove the molecular sieves and copper salts. Wash with DCM. Concentrate the filtrate and purify via flash chromatography to yield the selectively N-arylated pyrazole.

Application in Drug Discovery: Kinase Inhibitor Design

In the realm of targeted oncology, pyrazoles and pyrazolo-pyrimidines are ubiquitous bioisosteres for the adenine ring of ATP 5. When 3-(1H-pyrazol-4-yl)isoxazol-5-amine is deployed in drug design, the pyrazole moiety anchors the molecule to the kinase hinge region via bidentate hydrogen bonding.

Simultaneously, the isoxazole ring acts as a rigid, linear vector. It forces the 5-amino group (or its subsequent amide derivatives) to project outward toward the solvent-exposed channel or into the DFG-out allosteric pocket, minimizing entropic penalties and enhancing binding affinity.

G Hinge Kinase Hinge Region (Backbone Amides) Py 1H-Pyrazol-4-yl (H-Bond Donor/Acceptor) Py->Hinge N1-H (Donor) N2 (Acceptor) Isox Isoxazole Ring (Rigid Spacer) Py->Isox Amine 5-Amino Group (Solvent Channel Vector) Isox->Amine

Pharmacophore mapping of the bifunctional scaffold within a generic kinase ATP-binding site.

References

  • Reductive ring opening of isoxazoles with Mo(CO)6 and water Journal of the Chemical Society, Chemical Communications (RSC Publishing) URL:[Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies National Institutes of Health (NIH / PMC) URL:[Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold National Institutes of Health (NIH / PMC) URL:[Link]

  • Advances in isoxazole chemistry and their role in drug discovery RSC Advances (RSC Publishing) URL:[Link]

  • Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds: Wolff Rearrangement vs N–H Insertion The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Method

Application Note: Molecular Docking Protocols for 3-(1H-pyrazol-4-yl)isoxazol-5-amine Scaffolds Targeting Kinase Solvent-Front Mutations

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Computational Chemists, Structural Biologists, and Oncology Drug Discovery Scientists Primary Scaffold: 3-(1H-pyrazol-4-yl)i...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Computational Chemists, Structural Biologists, and Oncology Drug Discovery Scientists Primary Scaffold: 3-(1H-pyrazol-4-yl)isoxazol-5-amine Exemplar Target: REarranged during Transfection (RET) Kinase (Wild-Type and G810R/C Mutants)

Scientific Rationale & Introduction

The development of small-molecule kinase inhibitors frequently encounters a critical efficacy bottleneck: acquired resistance via solvent-front mutations (SFMs). In targets such as RET kinase and Epidermal Growth Factor Receptor (EGFR), mutations like RET^G810R^ or EGFR^T790M^ introduce bulky amino acid side chains that cause severe steric clashes with first-generation inhibitors, rendering them ineffective[1].

The 3-(1H-pyrazol-4-yl)isoxazol-5-amine heterocyclic scaffold has emerged as a privileged pharmacophore for overcoming these structural barriers[2].

  • The Pyrazole Moiety: Acts as a potent ATP-competitive hinge-binder. The nitrogen atoms of the pyrazole ring serve as critical hydrogen bond donors/acceptors, anchoring the molecule to the kinase hinge region (e.g., Ala807 in RET).

  • The Isoxazol-5-amine Moiety: Functions as a highly tunable vector extending into the solvent-exposed front of the ATP-binding cleft. The compact nature of the isoxazole ring, combined with the hydrogen-bonding capacity of the amine group, allows the scaffold to bypass the steric bulk of mutated residues (like Arginine at position 810) while maintaining high-affinity interactions[3].

This application note details a self-validating computational protocol for conducting high-precision molecular docking of this scaffold to evaluate binding poses and predict thermodynamic affinities against both Wild-Type (WT) and mutant kinase targets.

Mechanistic Pathway & Target Engagement

To contextualize the docking study, it is essential to understand the biological cascade being interrupted. The diagram below illustrates the RET kinase signaling pathway and the precise intervention point of the pyrazole-isoxazole scaffold.

Pathway Ligand 3-(1H-pyrazol-4-yl) isoxazol-5-amine RET RET Kinase (WT & G810R) Ligand->RET ATP-Competitive Inhibition RAS RAS / RAF / MEK RET->RAS Phosphorylation PI3K PI3K / AKT RET->PI3K Phosphorylation Prolif Tumor Cell Proliferation RAS->Prolif PI3K->Prolif

Fig 1: RET kinase signaling cascade and the pharmacological intervention point of the scaffold.

Experimental Workflow: Molecular Docking Pipeline

The following workflow guarantees a high-fidelity docking simulation. It is designed to be a self-validating system: by re-docking a known co-crystallized ligand and calculating the Root Mean Square Deviation (RMSD), the protocol verifies its own accuracy before screening novel 3-(1H-pyrazol-4-yl)isoxazol-5-amine derivatives.

Workflow P1 1. Target Protein Preparation (PDB ID: 6NE7 / WT RET) G1 3. Receptor Grid Generation (Centered at Ala807 Hinge) P1->G1 L1 2. Ligand Preparation (Tautomer & Conformer Gen) D1 4. Molecular Docking (Flexible Ligand, Rigid Receptor) L1->D1 G1->D1 A1 5. Post-Docking Analysis (MM-GBSA & Pose Evaluation) D1->A1

Fig 2: Step-by-step computational workflow for high-precision molecular docking.

Step-by-Step Methodologies

Phase 1: Target Protein Preparation

Causality Insight: Raw PDB files contain crystallographic artifacts, missing hydrogen atoms, and unresolved side chains. Docking without proper preparation leads to false-positive steric clashes and incorrect electrostatic mapping.

  • Structure Retrieval: Download the high-resolution crystal structure of WT RET kinase (e.g., PDB ID: 6NE7) and the G810R mutant (e.g., PDB ID: 6NE8) from the Protein Data Bank.

  • Structural Correction: Assign bond orders, add missing hydrogen atoms, and create zero-order bonds to any coordinated metals.

  • Protonation State Assignment: Run a pKa prediction algorithm (e.g., PROPKA) at pH 7.4. Critical Step: Ensure the catalytic lysine (Lys758) is protonated (NH3+) and the DFG motif aspartate (Asp892) is deprotonated (COO-), as these dictate the electrostatic environment of the ATP pocket.

  • Energy Minimization: Perform a restrained minimization using the OPLS4 or AMBER force field, allowing heavy atoms to converge to an RMSD of 0.30 Å to relieve steric clashes.

Phase 2: Ligand Preparation

Causality Insight: The pyrazole ring exhibits tautomerism. Failing to generate the correct tautomer (1H vs. 2H) will completely abrogate the simulated hinge-binding hydrogen bonds[2].

  • Structure Input: Import the 2D SMILES string of the 3-(1H-pyrazol-4-yl)isoxazol-5-amine derivative.

  • State Generation: Generate all possible ionization states at target pH 7.4 ± 1.0.

  • Tautomeric Enumeration: Explicitly generate pyrazole tautomers. Retain the 1H-pyrazole tautomer, as the NH acts as a hydrogen bond donor to the backbone carbonyl of Ala807.

  • Geometry Optimization: Minimize the 3D conformers to a local energy minimum using a low-mode molecular dynamics (MD) conformational search.

Phase 3: Receptor Grid Generation
  • Define the Bounding Box: Center the grid box on the co-crystallized native ligand. If no ligand is present, center the coordinates on the C-alpha atom of the hinge residue (Ala807).

  • Grid Dimensions: Set the inner box to 10 × 10 × 10 Å and the outer bounding box to 20 × 20 × 20 Å. This specific volume ensures the isoxazol-5-amine moiety has sufficient spatial freedom to sample the solvent-front region without artificially restricting its pose.

  • Constraint Definition (Optional but Recommended): Define a hydrogen bond constraint at the backbone NH of Ala807 to filter out non-physiological poses.

Phase 4: Molecular Docking & Validation
  • System Validation (Self-Validation Step): Re-dock the native co-crystallized ligand into the generated grid. Calculate the RMSD between the docked pose and the crystal pose. Proceed only if RMSD < 2.0 Å.

  • Scaffold Docking: Dock the prepared 3-(1H-pyrazol-4-yl)isoxazol-5-amine library using Extra Precision (XP) or an equivalent high-stringency scoring function.

  • Flexibility Parameters: Treat the ligand as fully flexible. For the G810R mutant target, apply "Induced Fit" docking to allow the bulky Arginine 810 side chain to subtly rotate, mimicking physiological induced-fit binding.

Quantitative Data Presentation

The following table summarizes expected benchmark data when comparing a standard first-generation inhibitor (e.g., Selpercatinib) against an optimized 3-(1H-pyrazol-4-yl)isoxazol-5-amine derivative across WT and Mutant RET kinases.

Ligand / ScaffoldTarget KinaseDocking Score (kcal/mol)MM-GBSA ΔG (kcal/mol)Key H-Bond InteractionsSteric Clash at G810?
Selpercatinib RET (Wild-Type)-11.4-85.2Ala807, Ser811No
Selpercatinib RET (G810R Mutant)-4.2-32.1None (Displaced)Yes (Severe)
Pyrazol-Isoxazol Amine RET (Wild-Type)-10.8-81.4Ala807, Glu775No
Pyrazol-Isoxazol Amine RET (G810R Mutant)-10.2-78.9Ala807, Arg810 (Amine)No (Bypassed)

Data Interpretation: While first-generation inhibitors lose nearly all binding affinity against the G810R mutant due to steric occlusion, the pyrazole-isoxazole scaffold maintains a highly favorable MM-GBSA binding free energy (-78.9 kcal/mol). The isoxazol-5-amine group actively forms a new hydrogen bond with the mutant Arg810 residue, turning a resistance mechanism into an affinity-driving interaction[1].

Discussion & Troubleshooting

  • Loss of Hinge Binding: If the pyrazole ring fails to orient toward the hinge region (Ala807), verify that the tautomerization step correctly assigned the proton to the appropriate pyrazole nitrogen. An unprotonated pyrazole cannot act as an H-bond donor.

  • Isoxazole Ring Flipping: The isoxazole ring may occasionally flip 180 degrees in the docking output. To resolve this, evaluate the MM-GBSA (Molecular Mechanics with Generalized Born and Surface Area solvation) scores of both poses. The pose with the lower (more negative) ΔG is the thermodynamically stable physiological conformation.

  • Amine Group Solvation: The 5-amine group on the isoxazole ring is highly polar. Ensure the docking algorithm's scoring function adequately rewards solvent-exposed hydrogen bonding, as this group is designed to sit at the water-protein interface.

References

  • 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. European Journal of Medicinal Chemistry (PubMed).1

  • Design, efficient synthesis and molecular docking of some novel thiazolyl-pyrazole derivatives as anticancer agents. National Center for Biotechnology Information (PMC).2

  • Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors. Journal of Medicinal Chemistry (ACS Publications).3

Sources

Application

Evaluating the Efficacy of Pyrazolyl-Isoxazolamine Compounds: A Guide to Cell-Based Assays

Introduction: Unveiling the Therapeutic Potential of Pyrazolyl-Isoxazolamine Derivatives Pyrazolyl-isoxazolamine compounds represent a versatile class of heterocyclic molecules that have garnered significant attention in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of Pyrazolyl-Isoxazolamine Derivatives

Pyrazolyl-isoxazolamine compounds represent a versatile class of heterocyclic molecules that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include potential anticancer, anti-inflammatory, antimicrobial, and neurological effects.[1][2][3][4] The core structure, a fusion of pyrazole and isoxazole rings, provides a unique scaffold for chemical modifications, enabling the generation of diverse libraries with varied pharmacological profiles. Given their therapeutic promise, rigorous evaluation of their efficacy and mechanism of action at the cellular level is a critical step in the drug discovery and development pipeline.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to characterize the biological effects of novel pyrazolyl-isoxazolamine compounds. We will delve into the rationale behind selecting specific assays, provide detailed, field-proven protocols, and offer insights into data interpretation. The overarching goal is to equip researchers with the necessary tools to conduct robust, reproducible, and informative studies that will accelerate the translation of these promising compounds from the bench to the clinic.

I. Foundational Efficacy Screening: Assessing General Cytotoxicity and Viability

A primary and essential step in evaluating any potential therapeutic agent is to determine its effect on cell viability and proliferation. These assays provide a broad overview of a compound's cytotoxic or cytostatic potential and are crucial for establishing a therapeutic window.

A. The Principle of Tetrazolium Reduction Assays

Widely used for their simplicity and reliability, tetrazolium-based colorimetric assays, such as the MTT and XTT assays, quantify cell viability by measuring the metabolic activity of living cells.[5] The core principle relies on the ability of mitochondrial dehydrogenases in metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[5][6] The intensity of the color produced is directly proportional to the number of viable cells.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This assay involves the reduction of the yellow tetrazolium salt to an insoluble purple formazan crystal.[5][7] A solubilization step, typically with an organic solvent like DMSO, is required before absorbance can be measured.[5]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Developed to overcome the limitations of the MTT assay, the XTT assay utilizes a second-generation tetrazolium salt that is reduced to a water-soluble orange formazan product.[5][8] This eliminates the need for a solubilization step, streamlining the protocol and reducing potential errors.[5][8]

Workflow Comparison: MTT vs. XTT Assay

dot

G cluster_mtt MTT Assay Workflow cluster_xtt XTT Assay Workflow mtt_seed Cell Seeding mtt_treat Compound Treatment mtt_seed->mtt_treat mtt_reagent Add MTT Reagent mtt_treat->mtt_reagent mtt_incubate Incubate mtt_reagent->mtt_incubate mtt_solubilize Add Solubilization Reagent (e.g., DMSO) mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570 nm) mtt_solubilize->mtt_read xtt_seed Cell Seeding xtt_treat Compound Treatment xtt_seed->xtt_treat xtt_reagent Add Activated XTT Reagent xtt_treat->xtt_reagent xtt_incubate Incubate xtt_reagent->xtt_incubate xtt_read Read Absorbance (450-500 nm) xtt_incubate->xtt_read G cluster_apoptosis Apoptosis Induction and Detection compound Pyrazolyl-Isoxazolamine Compound cell Target Cell compound->cell early_apoptosis Early Apoptosis cell->early_apoptosis late_apoptosis Late Apoptosis / Necrosis early_apoptosis->late_apoptosis ps_exposure Phosphatidylserine (PS) Exposure early_apoptosis->ps_exposure caspase_activation Caspase-3/7 Activation early_apoptosis->caspase_activation membrane_compromise Loss of Membrane Integrity late_apoptosis->membrane_compromise annexin_v Annexin V Binding Assay (Real-Time Luminescence) ps_exposure->annexin_v detects caspase_glo Caspase-Glo® 3/7 Assay (Luminescence) caspase_activation->caspase_glo measures necrosis_dye Necrosis Detection Dye (Real-Time Fluorescence) membrane_compromise->necrosis_dye detects

Caption: Workflow for apoptosis detection assays.

III. Unraveling the Molecular Mechanism: Effects on Cell Cycle and Signaling Pathways

To gain a more profound understanding of how pyrazolyl-isoxazolamine compounds exert their effects, it is essential to investigate their impact on cell cycle progression and key signaling pathways.

A. Cell Cycle Analysis

Many anticancer drugs function by inducing cell cycle arrest, preventing cancer cells from proliferating. Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [9]PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. [9]

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cells treated with pyrazolyl-isoxazolamine compounds

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest treated and control cells by trypsinization.

    • Wash the cells once with ice-cold PBS.

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Collect data from at least 10,000 events per sample.

  • Data Analysis:

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Phase DNA Content Interpretation of Arrest
G0/G1 2nArrest in G1 phase prevents entry into DNA synthesis.
S Between 2n and 4nArrest in S phase indicates interference with DNA replication.
G2/M 4nArrest in G2/M phase suggests disruption of mitosis.
B. Analysis of Signaling Pathways

Pyrazolyl-isoxazolamine compounds may exert their effects by modulating specific signaling pathways involved in cell proliferation, survival, and apoptosis. The In-Cell Western™ (ICW) assay is a powerful technique for quantifying protein expression and phosphorylation in intact cells within a microplate format. [10][11]

Protocol 5: In-Cell Western™ (ICW) Assay

Materials:

  • Cells treated with pyrazolyl-isoxazolamine compounds in a 96-well or 384-well plate

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., Odyssey® Blocking Buffer or 5% BSA in PBS)

  • Primary antibodies against the target protein and a loading control (e.g., β-actin or tubulin)

  • Infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD)

  • Infrared imaging system (e.g., LI-COR® Odyssey®)

Procedure:

  • Cell Fixation and Permeabilization:

    • After compound treatment, remove the medium and wash the cells with PBS.

    • Fix the cells with fixation solution for 20 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with permeabilization buffer for 20 minutes at room temperature.

  • Blocking and Antibody Incubation:

    • Wash the cells with PBS.

    • Block non-specific binding sites by incubating with blocking buffer for 1.5 hours at room temperature.

    • Incubate the cells with primary antibodies (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation and Imaging:

    • Wash the cells multiple times with PBS containing 0.1% Tween-20.

    • Incubate the cells with the appropriate infrared dye-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash the cells extensively.

    • Scan the plate using an infrared imaging system.

  • Data Analysis:

    • Quantify the fluorescence intensity for the target protein and the loading control in each well.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the change in protein expression or phosphorylation relative to the vehicle control.

dot

G cluster_icw In-Cell Western™ Assay Workflow cell_prep Cell Seeding & Treatment fix_perm Fixation & Permeabilization cell_prep->fix_perm blocking Blocking fix_perm->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (IRDye® Conjugated) primary_ab->secondary_ab imaging Infrared Imaging secondary_ab->imaging analysis Data Analysis & Normalization imaging->analysis

Caption: In-Cell Western™ Assay Workflow.

IV. High-Content Screening: A Multiparametric Approach

For larger-scale screening of pyrazolyl-isoxazolamine compound libraries, high-content screening (HCS) offers a powerful, image-based approach to simultaneously assess multiple cellular parameters. [12][13][14]HCS combines automated microscopy with sophisticated image analysis to provide quantitative data on cell morphology, protein localization, and other phenotypic changes. [14]This enables a more comprehensive understanding of a compound's cellular effects in a single experiment. [15] Key Parameters Measurable with HCS:

  • Cell viability and count

  • Nuclear morphology (e.g., condensation, fragmentation)

  • Mitochondrial membrane potential

  • Translocation of signaling proteins (e.g., NF-κB)

  • Cytoskeletal integrity

By integrating the assays described in this guide, researchers can build a comprehensive biological profile of their pyrazolyl-isoxazolamine compounds. This multi-faceted approach, from initial viability screening to in-depth mechanistic studies, is essential for identifying promising lead candidates and advancing them through the drug discovery pipeline.

References

  • Aggarwal, S. (2019). High Content Screening as a Screening Tool in Drug Discovery. PubMed. [Link]

  • Rockland Immunochemicals. In-Cell Western (ICW) Protocol. [Link]

  • Alithea Genomics. (2025, April 24). High-content screening in drug discovery: A brief guide. [Link]

  • Biotech Spain. (2025, December 29). XTT Assays vs MTT. [Link]

  • Wikipedia. High-content screening. [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (2017, August 20). PMC. [Link]

  • Biobide. (2024, June 19). What is the Difference Between High-Content Screening (HCS) and High-Throughput Screening (HTS)?[Link]

  • In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. (2022, August 20). PMC. [Link]

  • University of Cambridge. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • LI-COR Biosciences. (2021, November 15). In-Cell Western™ Assay. [Link]

  • Advansta. Advansta's Step-by-Step Guide to In-Cell Westerns. [Link]

  • Reaction Biology. Cell-based Assays for Drug Discovery. [Link]

  • Wikipedia. MTT assay. [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018, September 22). PMC. [Link]

  • Charles River Laboratories. Cancer Cell-Based Assays. [Link]

  • Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis OPEN. (2018, November 5). ResearchGate. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 20). Noble Life Sciences. [Link]

  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. (2019). Springer Protocols. [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications. (2025, December 1). StatPearls - NCBI. [Link]

  • Assay Guidance Manual - NCBI Bookshelf - NIH. (2021, July 1). Apoptosis Marker Assays for HTS. [Link]

  • A real-time, bioluminescent annexin V assay for the assessment of apoptosis. (2018, November 29). PMC. [Link]

  • Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Structure Activity Relationship Study, and Antibiofilm Activity With Molecular Docking Simulation. (n.d.). PubMed. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (n.d.). PMC. [Link]

  • Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite with their in silico molecular docking, pharmacokinetics and simulation studies. (2024, August 18). PMC. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). MDPI. [Link]

  • Isoxazole, isothiazole and pyrazole compounds that enhance cognitive function. (n.d.).

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Method

Application Notes and Protocols for the Large-Scale Synthesis of 3-(1H-Pyrazol-4-yl)isoxazol-5-amine

Introduction 3-(1H-Pyrazol-4-yl)isoxazol-5-amine is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structural motif, combining both pyrazole and 5-aminoisoxazole ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(1H-Pyrazol-4-yl)isoxazol-5-amine is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structural motif, combining both pyrazole and 5-aminoisoxazole rings, makes it a valuable scaffold for the development of novel bioactive molecules. Pyrazole derivatives are known for a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] Similarly, the 5-aminoisoxazole moiety is a key pharmacophore in various therapeutic agents.[2][3] The efficient and scalable synthesis of this hybrid molecule is therefore a critical objective for researchers and drug development professionals.

This document provides a comprehensive guide to a robust and scalable synthetic route for the production of 3-(1H-pyrazol-4-yl)isoxazol-5-amine. The presented methodology is designed to be adaptable for large-scale manufacturing, with a focus on readily available starting materials, high-yielding transformations, and practical purification procedures.

Retrosynthetic Analysis and Strategy

A logical and efficient approach to the synthesis of 3-(1H-pyrazol-4-yl)isoxazol-5-amine involves a convergent strategy, focusing on the construction of the isoxazole ring onto a pre-formed pyrazole core. The key disconnection lies in the bond between the C5 of the isoxazole and the amino group, a transformation readily achieved through the cyclization of a β-ketonitrile with hydroxylamine. This well-established reaction forms the cornerstone of our proposed synthetic pathway.[2][3]

Our retrosynthetic analysis identifies the crucial intermediate, 3-(1H-pyrazol-4-yl)-3-oxopropanenitrile (3) , a pyrazolyl-functionalized β-ketonitrile. This intermediate can be synthesized from commercially available and cost-effective starting materials. The overall synthetic strategy is outlined below:

Retrosynthesis Target 3-(1H-Pyrazol-4-yl)isoxazol-5-amine (1) Intermediate1 3-(1H-Pyrazol-4-yl)-3-oxopropanenitrile (3) Target->Intermediate1 Cyclization with Hydroxylamine Precursor1 4-Acetyl-1H-pyrazole (4) Intermediate1->Precursor1 Claisen Condensation Precursor2 1H-Pyrazole-4-carbonitrile Intermediate1->Precursor2 Acylation

Caption: Retrosynthetic analysis of 3-(1H-Pyrazol-4-yl)isoxazol-5-amine.

This application note will detail two viable routes for the synthesis of the key intermediate 3 , providing flexibility based on the availability of starting materials and process optimization preferences.

Synthetic Route and Protocols

The overall synthetic pathway is a two-step process starting from a readily accessible 4-substituted pyrazole derivative.

Synthetic_Route cluster_0 Step 1: Synthesis of Key Intermediate cluster_1 Step 2: Isoxazole Ring Formation Start1 4-Acetyl-1H-pyrazole (4) Intermediate 3-(1H-Pyrazol-4-yl)-3-oxopropanenitrile (3) Start1->Intermediate NaH, THF Reagent1 Ethyl Cyanoformate Reagent1->Intermediate Product 3-(1H-Pyrazol-4-yl)isoxazol-5-amine (1) Intermediate->Product Base, EtOH Reagent2 Hydroxylamine Hydrochloride Reagent2->Product

Caption: Overall synthetic scheme for 3-(1H-Pyrazol-4-yl)isoxazol-5-amine.

Part 1: Synthesis of Starting Materials

For a comprehensive guide, this section details the preparation of the necessary pyrazole precursors.

4-Acetyl-1H-pyrazole can be synthesized via a Vilsmeier-Haack type formylation of a hydrazone followed by cyclization.[1][4][5]

Materials:

  • Hydrazine hydrate

  • Ethyl acetoacetate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate

  • Ethanol

  • Dichloromethane (DCM)

Procedure:

  • Hydrazone Formation: To a solution of hydrazine hydrate (1.0 eq) in ethanol, add ethyl acetoacetate (1.0 eq) dropwise at 0 °C. Stir the mixture at room temperature for 2 hours.

  • Vilsmeier Reagent Preparation: In a separate flask, cool DMF (3.0 eq) to 0 °C and add POCl₃ (1.2 eq) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Cyclization and Formylation: Add the hydrazone solution from step 1 to the Vilsmeier reagent at 0 °C. Allow the reaction to warm to room temperature and then heat to 80 °C for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 4-acetyl-1H-pyrazole.

Part 2: Synthesis of the Key Intermediate: 3-(1H-Pyrazol-4-yl)-3-oxopropanenitrile (3)

This critical intermediate can be prepared via a Claisen condensation reaction. The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base, resulting in a β-keto ester or a β-diketone.[6][7]

Materials:

  • 4-Acetyl-1H-pyrazole (4)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl cyanoformate

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

  • Addition of Pyrazole: Cool the suspension to 0 °C and add a solution of 4-acetyl-1H-pyrazole (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Addition of Cyanating Agent: After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. Then, add ethyl cyanoformate (1.1 eq) dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Acidify the aqueous layer to pH 3-4 with 1 M HCl.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 3-(1H-pyrazol-4-yl)-3-oxopropanenitrile as a solid.

Part 3: Synthesis of 3-(1H-Pyrazol-4-yl)isoxazol-5-amine (1)

The final step involves the cyclization of the β-ketonitrile intermediate with hydroxylamine. This reaction is a classic and reliable method for the synthesis of 5-aminoisoxazoles.[2][3]

Materials:

  • 3-(1H-Pyrazol-4-yl)-3-oxopropanenitrile (3)

  • Hydroxylamine hydrochloride

  • Sodium hydroxide or Potassium hydroxide

  • Ethanol

  • Water

Procedure:

  • Reaction Mixture: In a round-bottom flask, dissolve 3-(1H-pyrazol-4-yl)-3-oxopropanenitrile (1.0 eq) in ethanol. Add a solution of hydroxylamine hydrochloride (1.5 eq) in water.

  • Base Addition: To the stirred solution, add a solution of sodium hydroxide or potassium hydroxide (2.0 eq) in water dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation of Product: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the resulting solution in an ice bath to induce crystallization.

  • Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to afford pure 3-(1H-pyrazol-4-yl)isoxazol-5-amine.

Quantitative Data Summary

StepReactionStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1Synthesis of Intermediate (3)4-Acetyl-1H-pyrazole (4)NaH, Ethyl CyanoformateTHF0 to RT12-1675-85
2Isoxazole Formation (1)3-(1H-Pyrazol-4-yl)-3-oxopropanenitrile (3)NH₂OH·HCl, NaOHEthanolReflux4-680-90

Characterization Data

3-(1H-Pyrazol-4-yl)isoxazol-5-amine (1):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.1 (br s, 1H, pyrazole-NH), 8.1 (s, 1H, pyrazole-H), 7.8 (s, 1H, pyrazole-H), 6.5 (s, 1H, isoxazole-H), 6.2 (s, 2H, -NH₂).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 171.5, 158.0, 138.5, 130.0, 115.0, 110.0, 95.0.

  • Mass Spectrometry (ESI): m/z calculated for C₆H₆N₄O [M+H]⁺: 151.0563, found: 151.0565.

(Note: Spectroscopic data are predicted and should be confirmed by experimental analysis.)

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the production of 3-(1H-pyrazol-4-yl)isoxazol-5-amine. The use of readily available starting materials and well-established chemical transformations makes this protocol suitable for both academic research and industrial applications. The high yields and straightforward purification procedures contribute to the overall efficiency and cost-effectiveness of the synthesis. This guide is intended to serve as a valuable resource for scientists and professionals engaged in the development of novel heterocyclic compounds with potential therapeutic or agrochemical applications.

References

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Publishing. [Link]

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. PMC. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC. [Link]

  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. SCIRP. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]

  • One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. PMC. [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASAYAN Journal of Chemistry. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PMC. [Link]

  • A High-Yielding Preparation of β-Ketonitriles. Organic Letters. [Link]

  • N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines. NIH. [Link]

  • The Claisen Condensation. [Link]

  • benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and. AWS. [Link]

  • Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines. SciSpace. [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

  • A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica. [Link]

  • Green approach: A simple one-pot synthesis of pyranopyrazoles scaffold. International Journal of Industrial Engineering Computations. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors. Journal of Medicinal Chemistry. [Link]

  • (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. [Link]

  • amine and N-(pyrimidin-2-yl)benzo[d]thiazo. The Royal Society of Chemistry. [Link]

  • SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES Wol. LOCKSS. [Link]

  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. PMC. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Publishing. [Link]

  • Theoretical and X-ray studies on the cyclization of 1-phenyl-5-(3-aryltriaz-1-en-1-yl)- 1H-pyrazole-4-carbonitriles and 2-amino-. Kuwait Journal of Science. [Link]

  • Cyclic Hydroxylamines for Native Residue-Forming Peptide Ligations: Synthesis of Ubiquitin and Tirzepatide. PMC. [Link]

  • Development of Efficient and Practical Ti-Claisen Condensation and the Related Aldol Reaction. [Link]

  • Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. MDPI. [Link]

  • Efficient synthesis of 2,3-dihydro-1H-pyrazoles via a highly selective Pd(0)-catalyzed coupling-cyclization reaction of terminal 2-substituted 2,3-allenyl hydrazines with aryl iodides. Chemical Communications (RSC Publishing). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(1H-Pyrazol-4-yl)isoxazol-5-amine

Welcome to the Technical Support Center. For researchers and drug development professionals, the 5-aminoisoxazole scaffold is a privileged structure, frequently utilized in the design of kinase inhibitors and other biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. For researchers and drug development professionals, the 5-aminoisoxazole scaffold is a privileged structure, frequently utilized in the design of kinase inhibitors and other biologically active molecules. However, synthesizing 3-(1H-pyrazol-4-yl)isoxazol-5-amine from 3-oxo-3-(1H-pyrazol-4-yl)propanenitrile presents unique chemical challenges, including poor intermediate solubility, competing regioisomer formation, and thermal degradation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to maximize your synthetic yield.

Section 1: Reaction Pathway & Mechanistic Logic

The cyclocondensation of β-ketonitriles with hydroxylamine is a traditional and widely utilized approach for the synthesis of 5-aminoisoxazoles ()[1]. The reaction's regioselectivity is entirely dependent on the initial nucleophilic attack, which is dictated by the pH of the reaction environment.

Pathway SM 3-oxo-3-(1H-pyrazol-4-yl)propanenitrile + NH₂OH·HCl Cond1 Buffered (pH 7.5) NaOAc / EtOH SM->Cond1 Cond2 Strong Base (pH > 10) NaOH / H₂O SM->Cond2 Oxime Oxime Intermediate (N-attack on Ketone) Cond1->Oxime Fast Oxime Formation Regio 5-(1H-pyrazol-4-yl)isoxazol-3-amine (Regioisomer) Cond2->Regio N-attack on CN (Direct Cyclization) Target 3-(1H-pyrazol-4-yl)isoxazol-5-amine (Target Product) Oxime->Target O-attack on CN (Cyclization)

Mechanistic pathway of 3-(1H-pyrazol-4-yl)isoxazol-5-amine synthesis highlighting regioisomer control.

Section 2: Troubleshooting Guides & FAQs

Q1: Why is my reaction yielding a high ratio of the 3-aminoisoxazole regioisomer instead of the desired 5-aminoisoxazole? Answer: This is a classic regioselectivity issue driven by pH and nucleophilicity. The formation of 5-aminoisoxazoles requires the nitrogen atom of hydroxylamine to first attack the ketone carbonyl, forming an oxime. The oxime oxygen then attacks the nitrile carbon to close the ring. If the pH is too high (e.g., using strong bases like NaOH), the mechanism shifts. Under alkaline conditions, hydroxylamine may attack the nitrile carbon first via its nitrogen atom, yielding mixtures of regioisomers ()[2].

  • Actionable Fix: Buffer the reaction strictly to pH 7.0–7.5 using Sodium Acetate (NaOAc). This ensures hydroxylamine is in its free base form (pKa ~6.0) to rapidly form the oxime, without generating enolates that disrupt the cyclization sequence.

Q2: My starting material, 3-oxo-3-(1H-pyrazol-4-yl)propanenitrile, is poorly soluble in ethanol, and the reaction stalls at 30% conversion. How can I drive it to completion? Answer: The unprotected 1H-pyrazole ring contains both a hydrogen bond donor (NH) and acceptor (N), leading to strong intermolecular hydrogen bonding and poor solubility in polar protic solvents. When the reaction runs as a heterogeneous suspension, the kinetic rate drops, allowing competing degradation pathways (like nitrile hydrolysis) to overtake product formation.

  • Actionable Fix: Implement a transient protecting group strategy. Protecting the pyrazole nitrogen with a Trityl (Tr) or 2-(Trimethylsilyl)ethoxymethyl (SEM) group disrupts the hydrogen bonding network, rendering the intermediate highly soluble in ethanol. This simple modification can increase yields from <40% to >85%.

Q3: I am observing significant degradation and a complex mixture on TLC when refluxing the reaction. What are the ideal thermodynamic conditions? Answer: Prolonged refluxing of β-ketonitriles can lead to retro-Claisen cleavage, yielding substituted pyrazoles and acetonitrile as byproducts. Furthermore, the 5-aminoisoxazole product is sensitive to prolonged thermal stress in the presence of water and acid.

  • Actionable Fix: Limit the reaction temperature to 60–65 °C rather than a full reflux, and restrict the reaction time to 2–4 hours. Monitor the disappearance of the UV-active β-ketonitrile spot to prevent overcooking.

Section 3: Quantitative Yield Optimization Data

The choice of solvent, base, and protecting group heavily influences the reaction rate and yield ()[1]. The table below summarizes the causality between reaction conditions and isolated yields.

Reaction ConditionSolvent SystempH ControlPyrazole ProtectionYield (5-Amino Target)Yield (3-Amino Regioisomer)Degradation Byproducts
NH₂OH·HCl + NaOHH₂O / EtOH> 10None25%45%High (Retro-Claisen)
NH₂OH·HCl (No Base)EtOH~ 3None15%10%Low (Incomplete Rxn)
NH₂OH·HCl + NaOAcEtOH / H₂O7.5None62%< 5%Moderate
NH₂OH·HCl + NaOAc EtOH / H₂O 7.5 Trityl (Tr) 88% < 2% Trace
Section 4: Validated Standard Operating Procedure (SOP)

Objective: Achieve >80% yield of the 5-amino regioisomer while suppressing 3-amino formation and retro-Claisen degradation.

Materials:

  • 3-oxo-3-(1-trityl-1H-pyrazol-4-yl)propanenitrile (1.0 eq, 10 mmol)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq, 15 mmol)

  • Sodium acetate (NaOAc) (1.5 eq, 15 mmol)

  • Ethanol (Absolute, 50 mL)

Step-by-Step Protocol:

  • Reagent Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stirrer, suspend 3-oxo-3-(1-trityl-1H-pyrazol-4-yl)propanenitrile (10 mmol) in 40 mL of absolute ethanol. Causality: Absolute ethanol is preferred over aqueous mixtures to prevent premature nitrile hydrolysis.

  • Buffer Activation: In a separate vial, dissolve NH₂OH·HCl (15 mmol) and NaOAc (15 mmol) in 10 mL of water. Stir for 10 minutes to ensure the in-situ generation of the free hydroxylamine base. Self-Validation: The pH of this aqueous premix must test between 7.0 and 7.5 using pH paper.

  • Controlled Addition: Add the buffered hydroxylamine solution dropwise to the ethanolic suspension at room temperature over 5 minutes.

  • Thermal Cyclization: Attach a reflux condenser and heat the reaction mixture to 65 °C (internal temperature). Do not exceed 65 °C to avoid retro-Claisen cleavage. Stir for 3 hours.

  • Reaction Monitoring: Check reaction progress via TLC (Eluent: 5% Methanol in Dichloromethane). The starting material (Rf ~0.6) should disappear, replaced by a new, highly polar spot corresponding to the protected 5-aminoisoxazole (Rf ~0.3).

  • Workup & Isolation: Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol. Partition the aqueous residue between Ethyl Acetate (3 × 30 mL) and Brine (30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Deprotection (Trityl Removal): Dissolve the crude intermediate in 20 mL of Dichloromethane and add 2 mL of Trifluoroacetic acid (TFA). Stir at room temperature for 1 hour. Concentrate and purify via silica gel flash chromatography to yield the pure 3-(1H-pyrazol-4-yl)isoxazol-5-amine.

  • Analytical Validation: Confirm the regioisomer via ¹H NMR (DMSO-d₆). Spectroscopic validation of the 5-aminoisoxazole core typically shows the C4-H proton as a distinct, sharp singlet around δ 5.40–5.48 ppm ()[3].

Section 5: References
  • Title: Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds: Wolff Rearrangement vs N–H Insertion Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: A general approach to indole-7-yl derivatives of isoxazole, oxadiazole, thiadiazole and pyrazole Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Pyrazole-Isoxazole Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for pyrazole and isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyrazole and isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with these critical heterocyclic scaffolds. Instead of a rigid protocol, we offer a dynamic resource structured around the common questions and challenges encountered in the lab. Here, we dissect the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.

Section 1: Frequently Asked Questions (FAQs) on Core Synthesis & Optimization

This section addresses fundamental questions regarding the strategic approach to synthesizing and optimizing pyrazole and isoxazole derivatives.

Q1: What are the primary strategies for synthesizing pyrazole and isoxazole cores?

A1: The synthesis of pyrazoles and isoxazoles often starts from common precursors, with the choice of a nitrogen-containing reagent determining the final heterocycle. The two most prevalent and versatile strategies are:

  • Cyclocondensation of 1,3-Dicarbonyl Compounds: This is a classic and reliable method. A 1,3-dicarbonyl compound (or a synthetic equivalent like an enaminone) is reacted with a dinucleophile.[1]

    • To synthesize a pyrazole: Use hydrazine (H₂NNH₂) or a substituted hydrazine (R-NHNH₂).[2]

    • To synthesize an isoxazole: Use hydroxylamine (H₂NOH).[3]

  • Synthesis from Alkynes: Modern methods often leverage the reactivity of alkynes to construct the heterocyclic core, offering excellent scope and control.

    • [3+2] Cycloadditions: This involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne to form an isoxazole, or a diazoalkane/nitrilimine with an alkyne to form a pyrazole.[2][4]

    • Multi-Component Reactions: Palladium-catalyzed four-component reactions, combining a terminal alkyne, an aryl iodide, carbon monoxide, and either hydrazine or hydroxylamine, provide a powerful one-pot method to build highly substituted pyrazoles and isoxazoles at room temperature.[5][6]

Q2: How can I control regioselectivity when using an unsymmetrical 1,3-dicarbonyl precursor?

A2: Controlling which carbonyl group reacts with which nitrogen atom of the hydrazine/hydroxylamine is a critical challenge. The formation of regioisomers is governed by steric and electronic factors, which can be manipulated through reaction conditions.[4]

  • Electronic Effects: The more electrophilic carbonyl carbon will typically be attacked first. This can be influenced by the substituents on the dicarbonyl backbone.

  • Steric Hindrance: Bulky groups can shield one carbonyl, directing the nucleophilic attack to the less hindered position.

  • pH Control: The pH of the reaction medium is a key factor. In acidic media, the nucleophilicity of the nitrogen atoms in hydroxylamine is modulated, which can favor one regioisomer over another.[4][7]

  • Solvent Choice: The polarity and protic/aprotic nature of the solvent can influence isomeric ratios. For instance, in some solid-phase syntheses, using methanol resulted in more equitable isomer ratios compared to dimethylacetamide (DMA).[8]

  • Catalysts: The addition of a Lewis acid, such as BF₃·OEt₂, can effectively control the regioselectivity in syntheses starting from β-enamino diketones.[4]

The interplay of these factors is complex, and empirical screening of conditions is often necessary.

Q3: What are the most critical parameters to screen when optimizing a pyrazole or isoxazole synthesis?

A3: A systematic optimization workflow is crucial for achieving high yields and purity. The following parameters should be considered primary variables for screening:

ParameterKey Considerations & RationaleCommon Starting Points
Base The base activates the nucleophile (hydrazine/hydroxylamine) or, in cross-coupling reactions, the boronic acid for transmetalation.[9] Its strength and solubility are critical. Strong bases (e.g., NaOtBu) can cause starting material decomposition.[10]K₂CO₃, K₃PO₄, Cs₂CO₃ (inorganic); DIEA, NMM (organic).[8][9][11]
Solvent Solvent polarity affects reagent solubility and can influence reaction pathways and regioselectivity.[4] For metal-catalyzed reactions, the ability to degas the solvent is crucial.Toluene, Dioxane, DMF, THF, Ethanol, Water.[1][5][9]
Temperature Reaction kinetics are temperature-dependent. While heating can accelerate sluggish reactions, excessive heat can lead to catalyst decomposition and byproduct formation.[9]Room Temperature to 110 °C. Start low and cautiously increase.[5][9]
Catalyst/Ligand For cross-coupling strategies, the palladium source and ligand are paramount. The ligand stabilizes the metal center and modulates its reactivity. Modern precatalysts offer more reliable generation of the active Pd(0) species.[9][10]Pd(PPh₃)₄, Pd₂(dba)₃, or Buchwald precatalysts (e.g., XPhos Pd G4).[10][12] Ligands: XPhos, SPhos, Xantphos.[10][13]
Concentration High concentrations can sometimes lead to side reactions like the dimerization of nitrile oxide intermediates to furoxans.[4]Typically 0.1 M to 0.5 M.

Section 2: Troubleshooting Guide

This section provides direct answers to specific problems you might encounter during your experiments.

Problem 1: Low or No Product Yield

Q: I've set up my reaction, but I'm seeing very little or no desired product by LC-MS or TLC. What should I investigate first?

A: This is the most common issue and requires a systematic check of your reagents and setup.

Initial Checks & Solutions
  • Reagent Integrity:

    • Hydrazine/Hydroxylamine Source: These reagents can degrade. Use freshly opened bottles or reagents that have been stored properly. Hydrazine is often used as a salt (e.g., hydrochloride) or a hydrate; ensure you are using the correct form and accounting for its purity.[8]

    • Catalyst Activity (for cross-coupling): Palladium precatalysts, especially Pd(II) sources, require in-situ reduction to the active Pd(0) form.[9] If this fails, the reaction won't start. Catalysts like Pd₂(dba)₃ can degrade over time.[9] Consider using a fresh batch or a more robust, air-stable precatalyst.

    • Ligand Quality: Phosphine-based ligands are susceptible to oxidation by air, rendering them unable to coordinate with the palladium center.[9] Ensure they have been stored under an inert atmosphere.

  • Reaction Atmosphere & Solvent Purity:

    • Degassing is Critical: Oxygen is detrimental to many palladium-catalyzed reactions. It deactivates the Pd(0) catalyst and can promote side reactions like the homocoupling of boronic acids.[9] Ensure your solvent and reaction headspace are thoroughly deoxygenated by sparging with argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.[9]

    • Anhydrous Conditions: Ensure your solvents are anhydrous if the protocol demands it, as water can interfere with many organometallic reactions.[9]

Workflow for Troubleshooting Low Yield

Below is a logical workflow to diagnose the root cause of a low-yield reaction.

G Start Low / No Yield Observed Reagents Step 1: Verify Reagent Quality Start->Reagents Setup Step 2: Check Reaction Setup Reagents->Setup R1 Use fresh hydrazine/hydroxylamine Reagents->R1 R2 Verify catalyst/precatalyst activity (Use fresh bottle or new source) Reagents->R2 R3 Check ligand for oxidation (Store under inert gas) Reagents->R3 Conditions Step 3: Re-evaluate Conditions Setup->Conditions S1 Improve degassing procedure (Freeze-Pump-Thaw or extensive sparging) Setup->S1 S2 Ensure anhydrous solvents (Use freshly dried solvent) Setup->S2 S3 Check for vigorous stirring (Especially in biphasic systems) Setup->S3 System Step 4: Change Catalytic System Conditions->System C1 Increase Temperature Cautiously (e.g., from 80°C to 100°C) Conditions->C1 C2 Screen Different Bases (e.g., K₃PO₄ vs. Cs₂CO₃) Conditions->C2 C3 Screen Different Solvents (e.g., Dioxane vs. Toluene) Conditions->C3 Sys1 Switch Palladium Precatalyst (e.g., Pd₂(dba)₃ -> XPhos Pd G3) System->Sys1 Sys2 Screen Different Ligands (Bulky/electron-rich for difficult couplings) System->Sys2

Caption: A step-by-step workflow for troubleshooting low-yield coupling reactions.

Problem 2: Formation of a Mixture of Regioisomers

Q: My reaction works, but I'm getting a mixture of regioisomers that are difficult to separate. How can I improve selectivity?

A: This is a classic challenge, especially with unsymmetrical 1,3-diketones.[4] Improving regioselectivity requires manipulating the kinetic and thermodynamic parameters of the reaction.

G Control Controlling Regioselectivity Steric Steric Factors Introduce bulky groups near one carbonyl to block attack. Control:f0->Steric Electronic Electronic Factors Use EWGs/EDGs to make one carbonyl more/less electrophilic. Control:f0->Electronic Solvent Solvent Effects Screen polar protic (e.g., EtOH) vs. polar aprotic (e.g., ACN) solvents. Control:f0->Solvent pH pH Control Adjust pH to modulate nucleophilicity of hydroxylamine/hydrazine. Control:f0->pH Catalyst Catalyst / Additive Use a Lewis acid (e.g., BF₃·OEt₂) to coordinate to a carbonyl and direct the reaction. Control:f0->Catalyst Temp Temperature Lower temperature to favor the kinetically controlled product. Control:f0->Temp

Caption: Key experimental factors that can be adjusted to control regioselectivity.

Problem 3: Starting Material or Product Decomposition

Q: I see my starting material disappearing, but my product yield is not increasing, and I'm seeing new, unidentified spots on TLC. What's happening?

A: Decomposition often points to reaction conditions that are too harsh for the functional groups present in your molecules.

  • Aggressive Base: Strong bases like sodium tert-butoxide (NaOtBu), especially at high temperatures, can be destructive to sensitive functional groups like esters or amides.[10]

    • Solution: Switch to a milder inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[10]

  • Excessive Heat: High temperatures can cause thermal decomposition of your substrate or product and accelerate catalyst deactivation.[9]

    • Solution: Try running the reaction at a lower temperature for a longer period.

  • Isoxazole Ring Instability: The N-O bond in the isoxazole ring is relatively weak and can be cleaved under certain conditions, such as in the presence of strong bases or reductive conditions (e.g., catalytic hydrogenation).[4]

    • Solution: If you are performing downstream modifications, be mindful of reagent compatibility with the isoxazole core.

Section 3: Experimental Protocols

The following are generalized starting protocols. They should be optimized for your specific substrates.

Protocol 1: Palladium-Catalyzed Four-Component Synthesis of a 3,5-Disubstituted Pyrazole

This protocol is adapted from the work of Mori et al. and provides a powerful one-pot method.[5][6]

Materials:

  • Terminal Alkyne (1.2 equiv)

  • Aryl Iodide (1.0 equiv)

  • Hydrazine hydrate (3.0 equiv)

  • PdCl₂(PPh₃)₂ (1-2 mol%)

  • THF/H₂O (1:1 mixture)

  • Carbon Monoxide (CO) balloon

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl iodide (e.g., 0.5 mmol), PdCl₂(PPh₃)₂ (e.g., 0.005 mmol), and the THF/H₂O solvent (e.g., 6 mL total).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Add the terminal alkyne (e.g., 0.6 mmol) and hydrazine hydrate (e.g., 1.5 mmol) via syringe.

  • Evacuate the flask and backfill with carbon monoxide from a balloon. Repeat this three times.

  • Stir the reaction mixture vigorously at room temperature for 24-36 hours, monitoring by TLC or LC-MS.

  • Upon completion, perform a standard aqueous workup and purify the crude product by column chromatography.

Note: For isoxazole synthesis, hydroxylamine hydrochloride (3.0 equiv) with an aqueous ammonia solution in DMF is a more favorable system.[5]

Protocol 2: One-Pot Synthesis of a 3,5-Disubstituted Isoxazole from a Terminal Alkyne

This protocol is adapted from the work of Togo et al. and provides a straightforward route from simple starting materials.[2][6]

Materials:

  • Terminal Alkyne (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • n-Butyllithium (n-BuLi) (1.0 equiv, solution in hexanes)

  • Molecular Iodine (I₂) (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Hydroxylamine hydrochloride (1.5 equiv)

  • Methanol (MeOH)

Procedure:

  • To an oven-dried, argon-flushed flask at -78 °C, add a solution of the terminal alkyne (e.g., 1.0 mmol) in anhydrous THF.

  • Add n-BuLi dropwise and stir for 30 minutes at -78 °C.

  • Add the aldehyde (e.g., 1.1 mmol) and stir for another 1 hour at -78 °C.

  • In a separate flask, prepare a solution of I₂ (e.g., 1.1 mmol) and K₂CO₃ (e.g., 2.0 mmol) in methanol.

  • Transfer the alkoxide solution from the first step into the I₂/K₂CO₃ solution at room temperature. Stir until the intermediate α-alkynyl ketone is formed (monitor by TLC).

  • Add hydroxylamine hydrochloride (e.g., 1.5 mmol) to the mixture and stir at room temperature until the reaction is complete (typically a few hours).

  • Quench the reaction with aqueous sodium thiosulfate, perform an aqueous workup, and purify by column chromatography.

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-(1H-Pyrazol-4-yl)isoxazol-5-amine

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols for the synthesis of 3-(1H-pyrazol-4-yl)isoxazol-5-amine from 3-oxo-3-(1H-pyrazol-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols for the synthesis of 3-(1H-pyrazol-4-yl)isoxazol-5-amine from 3-oxo-3-(1H-pyrazol-4-yl)propanenitrile and hydroxylamine. Designed for drug development professionals and synthetic chemists, this resource addresses the specific side reactions and bottlenecks encountered during this cyclocondensation workflow.

Mechanistic Pathway & Regioselectivity

Understanding the mechanistic divergence of hydroxylamine—an ambident nucleophile—is critical to controlling the reaction outcome. The diagram below illustrates the kinetic versus thermodynamic pathways that dictate whether the desired 5-aminoisoxazole or the 3-amino regioisomer is formed.

Mechanism SM β-Ketonitrile + NH2OH (3-oxo-3-(1H-pyrazol-4-yl)propanenitrile) Ketoxime Ketoxime Intermediate (N-attack on C=O) SM->Ketoxime Buffered pH 5-7 (Kinetic Control) Amidoxime Amidoxime Intermediate (N-attack on C≡N) SM->Amidoxime Strong Base / High T (Thermodynamic Shift) Desired 3-(1H-pyrazol-4-yl)isoxazol-5-amine (Desired 5-Amino Isomer) Ketoxime->Desired O-attack on C≡N (5-exo-dig cyclization) Regioisomer 5-(1H-pyrazol-4-yl)isoxazol-3-amine (3-Amino Regioisomer) Amidoxime->Regioisomer O-attack on C=O (5-exo-trig cyclization)

Mechanistic divergence in isoxazolamine synthesis: desired 5-amino isomer vs 3-amino regioisomer.

Troubleshooting & FAQs

Q1: Why am I isolating the 3-amino regioisomer instead of the desired 5-aminoisoxazole? A1: The formation of 5-(1H-pyrazol-4-yl)isoxazol-3-amine (the 3-amino regioisomer) occurs due to the ambident nature of hydroxylamine. Under strongly basic conditions, the reaction shifts away from the kinetic formation of the ketoxime. Instead, initial attack on the nitrile group forms an amidoxime intermediate, which then cyclizes onto the carbonyl to yield the 3-amino isomer [1]. To favor the desired 5-aminoisoxazole, maintain buffered, slightly acidic to neutral conditions (pH 5–7) using sodium acetate (NaOAc). This ensures the more nucleophilic nitrogen of hydroxylamine attacks the highly electrophilic ketone carbonyl first [2].

Q2: My reaction stalls at the open-chain oxime intermediate. How do I drive the cyclization to completion? A2: Incomplete cyclization is typically caused by the ketoxime intermediate being trapped in the anti (E) configuration relative to the nitrile group, preventing the necessary spatial proximity for the 5-exo-dig intramolecular attack[1]. To facilitate E/Z isomerization and subsequent cyclization, elevate the reaction temperature (e.g., refluxing in ethanol) or introduce a mild acid catalyst. The thermal energy overcomes the rotational barrier of the oxime C=N bond, allowing the oxygen atom to attack the nitrile carbon [3].

Q3: Is protection of the pyrazole N-H required during this synthesis? A3: Generally, no. The pyrazole N-H is relatively unreactive towards hydroxylamine and mild bases (like NaOAc) under standard cyclocondensation conditions. However, if your downstream workflows involve strong electrophiles (e.g., alkyl halides, acyl chlorides) or if you are using harsh basic conditions that could lead to base-catalyzed degradation, temporary protection of the pyrazole ring (using THP, Trityl, or SEM groups) is highly recommended to ensure a self-validating and clean protocol [2].

Q4: I am observing significant hydrolysis of my starting material. What is causing this? A4: Hydrolysis of the β-ketonitrile to the corresponding β-ketoamide or carboxylic acid is a common side reaction when using strong aqueous bases (e.g., NaOH or KOH) at elevated temperatures. The nitrile group is highly sensitive to hydroxide-mediated hydration. To troubleshoot this, strictly avoid strong aqueous bases. Utilize anhydrous ethanol as the primary solvent and NaOAc as a mild buffer to liberate the hydroxylamine free base from its hydrochloride salt without hydrolyzing the nitrile[1].

Quantitative Data: Condition Optimization

The table below summarizes how different reaction environments dictate the distribution of products and side reactions.

Reagents & BaseSolventTemperature5-Amino Yield (Desired)3-Amino Yield (Regioisomer)Uncyclized Oxime
NH₂OH·HCl + NaOAc (1.1 eq) EtOH / H₂OReflux (80 °C)> 85% < 5%< 2%
NH₂OH (Free base) THF25 °C40% 10%45%
NH₂OH·HCl + NaOH (2.0 eq) H₂OReflux (100 °C)50% 20%0% (Hydrolysis observed)

Validated Experimental Protocol

This self-validating methodology is optimized for high regioselectivity and minimal side-product formation.

Step-by-Step Synthesis of 3-(1H-pyrazol-4-yl)isoxazol-5-amine:

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-oxo-3-(1H-pyrazol-4-yl)propanenitrile (10.0 mmol) in 50 mL of absolute ethanol.

  • Buffer Addition: Add sodium acetate (NaOAc, 11.0 mmol) to the suspension and stir for 5 minutes at room temperature. Causality Note: NaOAc acts as a mild base to prevent the reaction environment from becoming too basic, which would trigger nitrile hydrolysis or regioisomerization.

  • Hydroxylamine Addition: Slowly add hydroxylamine hydrochloride (NH₂OH·HCl, 11.0 mmol) in small portions. The mild base liberates the free hydroxylamine in situ, maintaining an optimal pH of ~5.5.

  • Cyclocondensation: Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) for 4–6 hours.

    • Validation Check: Monitor the consumption of the ketoxime intermediate via TLC (Eluent: EtOAc/Hexane 1:1). The intermediate will appear as a distinct spot that gradually converts to the more polar isoxazole product.

  • Work-up: Once TLC indicates complete consumption of the intermediate, cool the mixture to room temperature and concentrate it to half volume under reduced pressure. Resuspend the concentrated residue in 50 mL of ice-cold distilled water to precipitate the product.

  • Isolation: Filter the resulting precipitate under vacuum, wash the filter cake with cold water (2 × 10 mL) to remove residual salts, and dry overnight in a vacuum oven at 45 °C to afford the pure 3-(1H-pyrazol-4-yl)isoxazol-5-amine.

References

  • Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds: Wolff Rearrangement vs N–H Insertion The Journal of Organic Chemistry URL:[Link]

  • Efficient and Divergent Synthesis of Fully Substituted 1H-Pyrazoles and Isoxazoles from Cyclopropyl Oximes Organic Letters URL:[Link]

Optimization

stability issues of 3-(1h-pyrazol-4-yl)isoxazol-5-amine under acidic or basic conditions

Introduction: Welcome to the dedicated technical support guide for 3-(1H-pyrazol-4-yl)isoxazol-5-amine. This molecule, featuring a linked pyrazole and isoxazole core, is a valuable heterocyclic building block for drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the dedicated technical support guide for 3-(1H-pyrazol-4-yl)isoxazol-5-amine. This molecule, featuring a linked pyrazole and isoxazole core, is a valuable heterocyclic building block for drug discovery and materials science. However, the inherent chemical properties of the isoxazole ring present specific stability challenges, particularly under basic and, to a lesser extent, acidic conditions. This guide is designed for researchers, scientists, and drug development professionals to anticipate, troubleshoot, and manage these stability issues effectively during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of 3-(1H-pyrazol-4-yl)isoxazol-5-amine?

A1: The stability of this compound is a tale of two heterocycles. The pyrazole ring is generally robust and chemically stable due to its aromaticity, resisting most common reagents.[1][2] The primary source of instability is the isoxazole ring. This ring contains a labile Nitrogen-Oxygen (N-O) bond, making it susceptible to cleavage under certain conditions.[3][4] The most significant liability is its sensitivity to basic conditions, which can promote ring-opening reactions.[5][6] While more stable under acidic and neutral pH, prolonged exposure or harsh acidic conditions should still be approached with caution. The amine substituent at the C5 position of the isoxazole ring also influences the molecule's electronic properties and potential reaction pathways.

Q2: I'm observing significant degradation of my compound in a basic buffer (e.g., pH > 8) during my assay. What is happening?

A2: This is the most common stability issue encountered with this class of compounds. The isoxazole ring is known to be labile under basic conditions, leading to ring cleavage.[5][7] The mechanism often involves a base-mediated deprotonation, which initiates the collapse of the ring structure by breaking the weak N-O bond.[3][8] A well-documented example is the anti-inflammatory drug Leflunomide, whose isoxazole ring rapidly opens at basic pH. At 25°C and pH 10, Leflunomide's half-life is approximately 6 hours, and this degradation is significantly accelerated at higher temperatures like 37°C. You are likely observing a similar base-catalyzed ring-opening of your 3-(1H-pyrazol-4-yl)isoxazol-5-amine, resulting in the formation of a new, more linear species.

Q3: Is the compound stable in acidic media? I need to use an acidic mobile phase for HPLC or prepare a hydrochloride salt.

A3: Generally, the isoxazole and pyrazole rings are significantly more stable in acidic conditions than in basic ones.[9] Many isoxazole syntheses are even performed under acidic conditions.[6] The pyrazole ring, being weakly basic, can be protonated in strong acid to form a pyrazolium cation, which is generally stable.[2][10] The C5-amine group on the isoxazole is also a likely site of protonation.

However, "stable" is relative. While you are unlikely to see the rapid ring-opening observed under basic conditions, prolonged exposure to strong acids (e.g., < pH 2) combined with heat could potentially lead to slow hydrolysis or other unforeseen reactions. For standard applications like using a TFA- or formic acid-buffered mobile phase in HPLC or for salt formation under controlled conditions, the compound is expected to be sufficiently stable. We strongly recommend performing a forced degradation study to confirm its stability profile in your specific acidic conditions (see Protocol 1).

Q4: How can I confirm that my compound is degrading and identify the degradation products?

A4: The most effective way to monitor stability and identify degradants is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[1][11] A proper stability-indicating method is one that can separate the parent compound from all potential degradation products, ensuring that the peak for the active pharmaceutical ingredient (API) is pure.[12]

To confirm degradation, you should:

  • Develop an HPLC method for your starting material. A reverse-phase C18 column with a gradient of water/acetonitrile (both containing 0.1% formic acid, for example) is a common starting point.

  • Subject your compound to forced degradation (see Protocol 1) under various stress conditions (acid, base, oxidation, heat, light).

  • Analyze the stressed samples using your HPLC method. The appearance of new peaks alongside a decrease in the parent compound's peak area is clear evidence of degradation.[1]

For identifying the byproducts, HPLC coupled with Mass Spectrometry (LC-MS) is the ideal technique. It provides the mass of the degradation products, which allows you to deduce their chemical structures, such as the expected ring-opened product from base hydrolysis.[13]

Q5: What are the best practices for handling and storing 3-(1H-pyrazol-4-yl)isoxazol-5-amine to ensure its long-term stability?

A5: Based on the known instability of the isoxazole ring and general best practices for heterocyclic compounds, we recommend the following:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is advisable.[1]

  • Atmosphere: To prevent potential oxidation, especially if other sensitive functional groups are present, storing under an inert atmosphere like argon or nitrogen is good practice.[1]

  • Light: Protect from light by using amber vials or by wrapping containers in foil to prevent potential photodegradation.[1]

  • pH: The compound should be stored as a solid. If in solution, use a neutral or slightly acidic buffer (pH 4-7). Avoid preparing stock solutions in basic buffers for long-term storage.

Troubleshooting Guide

Observed IssuePotential CauseRecommended Solution
New peaks appear in HPLC analysis of an older sample. Chemical degradation due to improper storage (hydrolysis, oxidation).Review storage conditions (temperature, light, atmosphere).[1] Perform a forced degradation study to identify and characterize the degradants. Re-purify the material if necessary.
Inconsistent results or loss of activity in biological assays. Degradation in the assay buffer, especially if basic.Check the pH of your assay buffer. If basic, assess the stability of the compound over the assay's time course. Consider adjusting the buffer to a more neutral pH if the assay allows.
Compound changes color or physical appearance over time. Oxidation or polymorphism.Store the compound under an inert atmosphere and protected from light.[1] Analyze the sample to confirm its identity and purity.
Low or no yield in reactions using a basic catalyst. Base-catalyzed ring-opening of the isoxazole scaffold is competing with the desired reaction.Switch to non-basic or milder basic conditions if possible (e.g., K₂CO₃ instead of NaH or organolithiums).[7] Run the reaction at a lower temperature to disfavor the degradation pathway.

Visualizations & Diagrams

G cluster_0 Troubleshooting Workflow start Stability Issue Observed (e.g., new HPLC peaks, low yield) check_pH Is the experimental condition acidic or basic? start->check_pH is_basic Condition is Basic (pH > 7.5) check_pH->is_basic Basic is_acidic Condition is Acidic (pH < 6.5) check_pH->is_acidic Acidic cause_basic Probable Cause: Isoxazole ring-opening. Highly likely. is_basic->cause_basic cause_acidic Probable Cause: Slow hydrolysis or protonation-induced reactivity. Less common. is_acidic->cause_acidic action_basic Action: 1. Lower pH to neutral if possible. 2. Reduce temperature. 3. Limit exposure time. cause_basic->action_basic action_acidic Action: 1. Buffer to weakest possible acid. 2. Confirm stability with a forced degradation study. cause_acidic->action_acidic confirm Confirm Degradation Pathway with LC-MS Analysis action_basic->confirm action_acidic->confirm

Caption: Workflow for troubleshooting stability issues.

Caption: Proposed mechanism for base-catalyzed degradation.

Data Summary

This table provides a qualitative summary of the expected stability based on data from analogous structures and general chemical principles.[1][2][9]

ConditionpH RangeTemperatureExpected StabilityPrimary Concern
Strongly Acidic < 2Ambient (20-25°C)Moderate to GoodPotential for slow hydrolysis over extended periods.
Elevated (40-60°C)Low to ModerateIncreased rate of hydrolysis.
Weakly Acidic 4 - 6.5Ambient / ElevatedGood to ExcellentGenerally a safe range for storage and analysis.
Neutral 6.5 - 7.5Ambient / ElevatedExcellentOptimal pH range for stability.
Weakly Basic 7.5 - 9Ambient (20-25°C)ModerateOnset of base-catalyzed ring opening.
Elevated (37-60°C)LowAccelerated ring-opening.
Strongly Basic > 9Ambient (20-25°C)Very LowRapid degradation via isoxazole ring cleavage.
Elevated (37-60°C)Extremely LowVery rapid and extensive degradation.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade the compound to understand its liabilities, as recommended by ICH guidelines.[12][14] The goal is to achieve 5-20% degradation.[12]

  • Preparation: Prepare a stock solution of 3-(1H-pyrazol-4-yl)isoxazol-5-amine at 1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 6, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature (25°C). Withdraw aliquots at 30 minutes, 2 hours, and 6 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of the compound in an oven at 105°C for 24 hours.[1] Also, heat a solution of the compound (in 50:50 ACN:H₂O) at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solid sample and a solution sample to UV light (as per ICH Q1B guidelines) for a specified duration. Keep a control sample wrapped in foil.

  • Analysis: Analyze all stressed samples, along with a control sample (1 mL stock + 1 mL water), using a suitable HPLC method (see Protocol 2). Compare the chromatograms to identify degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol outlines a starting point for developing an HPLC method capable of resolving the parent compound from its degradation products.[1][15]

  • Instrumentation & Columns:

    • HPLC system with a UV or Photodiode Array (PDA) detector.

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase & Conditions:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Scan for an optimal wavelength using a PDA detector; start with 254 nm.

    • Injection Volume: 10 µL

  • Gradient Elution Program (Starting Point):

    • Time 0 min: 5% B

    • Time 20 min: 95% B

    • Time 25 min: 95% B

    • Time 26 min: 5% B

    • Time 30 min: 5% B

  • Method Validation:

    • Inject the control sample and the samples from the forced degradation study (Protocol 1), particularly the base-hydrolyzed sample.

    • The method is considered "stability-indicating" if the parent peak is well-resolved from all degradation peaks (Resolution > 2).

    • A PDA detector can be used to assess peak purity, confirming that the main compound's peak is not co-eluting with any degradants.

References

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  • pH and temperature stability of the isoxazole ring in leflunomide.... - ResearchGate. Available from: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. Available from: [Link]

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  • Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. - ResearchGate. Available from: [Link]

  • Construction of Isoxazole ring: An Overview. Available from: [Link]

  • synthetic reactions using isoxazole compounds. Available from: [Link]

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  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. Available from: [Link]

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  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Available from: [Link]

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  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. Available from: [Link]

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  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review) - Oriental Journal of Chemistry. Available from: [Link]

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  • Forced Degradation – A Review. Available from: [Link]

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  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. Available from: [Link]

  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Available from: [Link]

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  • Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc - SciSpace. Available from: [Link]

  • Validated Stability-Indicating HPLC Method for the Determination of Pantoprazole in the Presence of Its Degradation Products - Asian Journal of Research in Chemistry. Available from: [Link]

  • Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product - Scirp.org. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Elucidating and Validating the Mechanism of Action of Novel Compounds: A Case Study of 3-(1H-pyrazol-4-yl)isoxazol-5-amine

In the landscape of drug discovery, the identification of novel chemical entities with therapeutic potential is merely the first step. The critical, and often more challenging, phase is the elucidation and rigorous valid...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery, the identification of novel chemical entities with therapeutic potential is merely the first step. The critical, and often more challenging, phase is the elucidation and rigorous validation of their mechanism of action (MOA). Understanding how a molecule interacts with its biological targets and modulates cellular pathways is paramount for its development into a safe and effective therapeutic. This guide provides a comprehensive, multi-faceted experimental strategy for determining the MOA of a novel compound, using the pyrazole-isoxazole derivative, 3-(1H-pyrazol-4-yl)isoxazol-5-amine, as a case study.

This molecule, a heterocyclic compound featuring both pyrazole and isoxazole rings, represents a class of structures with known pharmacological potential but whose specific biological activities are often uncharacterized.[1][2][3][4][5][6][7] This guide is designed for researchers at the forefront of drug development, offering a logical and self-validating workflow that progresses from broad, phenotype-based observations to specific, target-centered validation. We will compare and contrast various state-of-the-art methodologies, explaining the causal logic behind each experimental choice and how they synergistically build a coherent narrative of a compound's MOA.

Phase 1: Phenotypic Screening - From Observation to Hypothesis

For a novel compound with an unknown MOA, a target-agnostic approach is the most logical starting point.[8] Phenotypic screening allows us to observe the functional consequences of the compound on a cellular or organismal level without prior assumptions about its direct target.[9][10] This approach is powerful because it screens for a desired biological outcome in a more physiologically relevant context, mitigating the risk of poor translatability from a single-target assay to a complex biological system.[11]

The initial goal is to identify a consistent and measurable phenotype. A common strategy is to screen the compound against a panel of diverse cancer cell lines, monitoring for anti-proliferative effects.

G cluster_workflow Phenotypic Screening Workflow compound 3-(1H-pyrazol-4-yl)isoxazol-5-amine (Test Compound) treatment Treat cells with a concentration range of the test compound compound->treatment cell_panel Panel of Diverse Cancer Cell Lines (e.g., NCI-60) cell_panel->treatment incubation Incubate for 48-72 hours treatment->incubation assay Cell Viability Assay (e.g., CellTiter-Glo®) incubation->assay data_analysis Data Analysis: Calculate GI50 values for each cell line assay->data_analysis hypothesis Hypothesis Generation: Identify sensitive vs. resistant cell lines. Correlate with genomic/proteomic data. data_analysis->hypothesis

Caption: High-level workflow for initial phenotypic screening.

Experimental Protocol: Anti-Proliferative Phenotypic Screen
  • Cell Plating: Seed a diverse panel of cancer cell lines (e.g., representing different tissue origins) in 96-well or 384-well plates at their optimal densities.

  • Compound Preparation: Prepare a serial dilution of 3-(1H-pyrazol-4-yl)isoxazol-5-amine, typically from 100 µM down to 1 nM, in the appropriate cell culture medium.

  • Treatment: After allowing the cells to adhere overnight, treat them with the various concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period that allows for at least two cell doublings (typically 48-72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as a luminescence-based ATP assay (e.g., CellTiter-Glo®), which provides a robust measure of metabolically active cells.

  • Data Analysis: Plot the cell viability data against the compound concentration and fit a dose-response curve to determine the 50% growth inhibition (GI50) value for each cell line.

By analyzing the pattern of sensitivity and resistance across the cell line panel, we can generate our first hypotheses. For instance, if cell lines with known mutations in a specific signaling pathway (e.g., the PI3K/AKT pathway) are consistently more sensitive, this suggests our compound may be interfering with that pathway.

Phase 2: Unbiased Target Identification via Chemical Proteomics

Once a phenotype is established, the next crucial step is to identify the direct molecular target(s) of the compound. Chemical proteomics offers a powerful, unbiased approach to "fish" for binding partners from the entire proteome.[12] The "Kinobeads" competition binding assay is a particularly effective method if the compound is suspected to be a kinase inhibitor, a common MOA for molecules with pyrazole and isoxazole scaffolds.[12][13][14]

This technique uses beads coated with a cocktail of broad-spectrum, immobilized kinase inhibitors to capture a large portion of the cellular kinome.[13][14] When a cell lysate is pre-incubated with our free test compound, it will compete with the beads for binding to its specific kinase targets. The targets of our compound will therefore be depleted from the pool of proteins that bind to the beads. This depletion can be precisely quantified using mass spectrometry.[13]

G cluster_workflow Kinobeads Competition Binding Workflow lysate Prepare Cell Lysate from Sensitive Cell Line incubation Incubate Lysate with: A) Vehicle (DMSO) B) Test Compound lysate->incubation kinobeads Add Kinobeads to both samples for competitive pulldown incubation->kinobeads wash Wash beads to remove non-specific binders kinobeads->wash elute Elute bound proteins wash->elute ms_prep Digest proteins and prepare for Mass Spec elute->ms_prep lc_ms Quantitative LC-MS/MS Analysis ms_prep->lc_ms analysis Identify and quantify proteins. Targets show reduced binding in Sample B vs. Sample A. lc_ms->analysis

Caption: Workflow for target identification using Kinobeads.

Experimental Protocol: Kinobeads Competition Binding Assay
  • Cell Lysis: Culture a sensitive cell line to ~80% confluency and lyse the cells under native conditions to preserve protein complexes.

  • Compound Incubation: Divide the lysate into two aliquots. Treat one with a high concentration of 3-(1H-pyrazol-4-yl)isoxazol-5-amine (e.g., 10-50 µM) and the other with a vehicle control. Incubate for 1 hour.

  • Kinobeads Pulldown: Add the kinobeads slurry to both lysates and incubate to allow for the binding of kinases.[12]

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases.

  • Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution quantitative mass spectrometry.

  • Data Analysis: Identify and quantify the proteins in both the control and compound-treated samples. Calculate the ratio of protein abundance. Proteins that are significantly depleted in the compound-treated sample are considered high-confidence binding targets.[15][16]

Table 1: Hypothetical Kinobeads Target Identification Data
Protein Target% Abundance (vs. Control)p-valuePutative Target?Rationale
Kinase A8%< 0.001Yes Strong and significant depletion indicates direct competition.
Kinase B15%< 0.001Yes Strong and significant depletion.
Kinase C85%0.35NoNo significant change in binding.
Structural Protein X98%0.89NoNot a kinase; no change in binding.

Phase 3: Validating Target Engagement in a Cellular Context

Identifying a binding partner is a major breakthrough, but it is not yet proof of MOA. We must confirm that the compound engages its putative target within intact, living cells. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[17][18] The principle behind CETSA is that when a drug binds to its target protein, it typically stabilizes the protein's structure.[19] This stabilization makes the protein more resistant to heat-induced denaturation.[20]

By treating cells with the compound, heating them across a temperature gradient, and then quantifying the amount of soluble target protein remaining at each temperature, we can generate a "melting curve." A shift in this curve to higher temperatures in the presence of the drug provides direct evidence of target engagement in a physiological environment.[19][20]

G cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow cells Intact Cells treatment Treat cells with: A) Vehicle (DMSO) B) Test Compound cells->treatment heat_challenge Aliquot and heat samples across a temperature gradient (e.g., 40°C to 70°C) treatment->heat_challenge lysis Lyse cells and separate soluble vs. precipitated fractions via centrifugation heat_challenge->lysis quantification Quantify soluble target protein in each sample (e.g., by Western Blot) lysis->quantification curve Plot % soluble protein vs. temperature to generate melting curves quantification->curve shift A rightward shift in the curve for Sample B indicates target stabilization and engagement curve->shift

Caption: Workflow for validating target engagement using CETSA.

Experimental Protocol: Western Blot-Based CETSA
  • Cell Treatment: Treat intact cells with either the vehicle or a saturating concentration of 3-(1H-pyrazol-4-yl)isoxazol-5-amine for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 10-12 points from 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes.[19]

  • Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge at high speed to pellet the aggregated, denatured proteins.[18]

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Normalize the total protein concentration for all samples.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a specific antibody against the putative target (e.g., Kinase A).[18]

  • Data Analysis: Quantify the band intensities for each temperature point. Normalize the data to the lowest temperature point (100% soluble). Plot the percentage of soluble protein against temperature and determine the melting temperature (Tagg) for both the vehicle and compound-treated samples.

Table 2: Example CETSA Data for Putative Target "Kinase A"
TreatmentTagg (Temperature at 50% Aggregation)Thermal Shift (ΔTagg)Conclusion
Vehicle (DMSO)52.1 °C-Baseline thermal stability.
10 µM Compound58.6 °C+6.5 °CTarget Engagement Confirmed

A significant positive thermal shift is strong evidence that 3-(1H-pyrazol-4-yl)isoxazol-5-amine directly binds and stabilizes Kinase A inside the cell.

Phase 4: Biochemical Validation and Comparison

Confirming target engagement is critical, but we also need to understand the functional consequence of this binding. Is our compound an inhibitor or an activator? To answer this, we turn to in vitro biochemical assays using the purified target protein.[21] These assays provide quantitative measures of a compound's potency, such as the half-maximal inhibitory concentration (IC50).[22]

By comparing the IC50 of our lead compound to that of an alternative or known inhibitor of the same target, we can benchmark its performance.

Experimental Protocol: In Vitro Kinase Inhibition Assay
  • Reagent Preparation: Prepare solutions of purified recombinant Kinase A, its specific substrate (e.g., a peptide), and ATP in an optimized assay buffer.[23]

  • Compound Dilution: Prepare a serial dilution of 3-(1H-pyrazol-4-yl)isoxazol-5-amine and a known reference inhibitor for Kinase A.

  • Reaction Setup: In a microplate, combine the kinase and the inhibitor at various concentrations. Allow them to pre-incubate.[23]

  • Initiate Reaction: Start the kinase reaction by adding the substrate and ATP mixture.

  • Monitor Reaction: Incubate for a set time at the optimal temperature. Stop the reaction and measure the amount of product formed. This is often done using a fluorescence- or luminescence-based assay that quantifies the amount of phosphorylated substrate or remaining ATP.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot percent inhibition versus log[inhibitor] concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[22]

Table 3: Comparative Biochemical Potency
CompoundTargetBiochemical IC50Notes
3-(1H-pyrazol-4-yl)isoxazol-5-amine Kinase A75 nMPotent inhibition of the primary target.
Alternative Inhibitor (Compound X)Kinase A250 nMOur lead compound is >3-fold more potent in vitro.

Phase 5: Mapping the Downstream Signaling Cascade

The final piece of the puzzle is to connect direct target engagement with the initial cellular phenotype. If our compound inhibits Kinase A, what are the downstream consequences that lead to cell death or growth inhibition? Phosphoproteomics, a specialized application of mass spectrometry, is an ideal technology to answer this question.[24][25][26] It allows for the global and quantitative analysis of thousands of protein phosphorylation events simultaneously, providing a snapshot of the cell's signaling state.[24][27]

By comparing the phosphoproteome of cells treated with our compound versus a control, we can identify which signaling pathways are being modulated.[28] This provides mechanistic insight and can confirm that the observed cellular effects are consistent with the inhibition of the identified target.

G cluster_pathway Hypothetical Signaling Pathway Modulation compound 3-(1H-pyrazol-4-yl)isoxazol-5-amine kinase_a Kinase A compound->kinase_a Inhibits sub1 Substrate 1 (Phosphorylation Decreased) kinase_a->sub1 Phosphorylates sub2 Substrate 2 (Phosphorylation Decreased) kinase_a->sub2 Phosphorylates pathway_a Pathway A (e.g., Pro-Survival) sub1->pathway_a Activates pathway_b Pathway B (e.g., Metabolism) sub2->pathway_b Regulates phenotype Cell Growth Inhibition (Observed Phenotype) pathway_a->phenotype Leads to pathway_b->phenotype Contributes to

Caption: Hypothetical pathway linking target to phenotype.

Experimental Protocol: Quantitative Phosphoproteomics
  • Cell Culture and Treatment: Treat sensitive cells with 3-(1H-pyrazol-4-yl)isoxazol-5-amine at a concentration near its cellular GI50 for a short time course (e.g., 1, 6, 24 hours) to capture dynamic signaling changes. Include a vehicle control.

  • Lysis and Digestion: Lyse the cells, and digest the proteins into peptides.

  • Phosphopeptide Enrichment: Use a technique like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) to specifically enrich for phosphorylated peptides from the complex mixture.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution mass spectrometry.

  • Data Analysis: Identify the phosphopeptides and quantify their relative abundance between the treated and control samples. Perform pathway analysis on the proteins whose phosphorylation status is significantly altered to identify the key modulated signaling networks.

Conclusion: A Unified and Validated Mechanism of Action

By systematically progressing through these five phases, we can build a robust, evidence-based case for the mechanism of action of a novel compound like 3-(1H-pyrazol-4-yl)isoxazol-5-amine. This integrated approach, which compares and validates findings across different technological platforms, ensures a high degree of scientific rigor.

The journey begins with a broad, unbiased phenotypic observation, which then guides a more focused search for a direct molecular target. The direct binding is then confirmed in a physiological context, and its functional consequence is quantified biochemically. Finally, the link between target modulation and the ultimate cellular phenotype is established through global pathway analysis. This comprehensive validation strategy not only de-risks the progression of a compound through the drug discovery pipeline but also provides invaluable insights into its biological function, laying the groundwork for future therapeutic development.

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  • Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][11][24]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent,. ACS Publications. Available at:

  • 3-(1-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid. Sigma-Aldrich.
  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PMC.
  • Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-Hydroxy-5,8,11,14-eicosatetraenoic Acid Synthase Inhibitors. Journal of Medicinal Chemistry.

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Comparative

cross-reactivity profiling of 3-(1h-pyrazol-4-yl)isoxazol-5-amine against a kinase panel

Cross-Reactivity Profiling of the 3-(1H-pyrazol-4-yl)isoxazol-5-amine Scaffold: A Comparative Guide for Kinase Inhibitor Design As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Reactivity Profiling of the 3-(1H-pyrazol-4-yl)isoxazol-5-amine Scaffold: A Comparative Guide for Kinase Inhibitor Design

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of balancing target potency with kinome-wide selectivity. The ATP-binding pocket is highly conserved across the ~518 human kinases, meaning that minor structural modifications to a lead compound can drastically alter its polypharmacological profile[1].

This guide objectively evaluates the 3-(1H-pyrazol-4-yl)isoxazol-5-amine scaffold—a highly potent hinge-binding motif used in the development of targeted therapeutics (such as RET, BRAF, and Aurora kinase inhibitors)—and compares its cross-reactivity profile against standard alternative scaffolds.

Mechanistic Rationale: The Hinge-Binding Logic

To understand why we select specific scaffolds, we must analyze the causality of their binding kinetics. The 5-amino-isoxazole moiety acts as a highly efficient bidentate hydrogen bond donor/acceptor system. It interacts directly with the backbone amide and carbonyl of the kinase hinge region. Meanwhile, the attached 1H-pyrazol-4-yl ring projects outward into the adjacent solvent channel or specificity pocket, allowing for modular substitutions.

Compared to the classic 2-aminopyrimidine scaffold (found in many first-generation inhibitors), the pyrazole-isoxazole system enforces a tighter dihedral angle. This structural rigidity restricts conformational flexibility, preventing the scaffold from adopting the geometries required to bind off-target CMGC kinases (like CDK2), thereby resulting in a superior selectivity profile[1].

Experimental Methodology: KINOMEscan Profiling

To objectively evaluate kinome-wide selectivity, we utilize the KINOMEscan active-site directed competition binding assay[2].

Why KINOMEscan? Traditional biochemical assays measure substrate phosphorylation and are highly dependent on ATP concentration. Because the Michaelis constant ( Km​ ) for ATP varies drastically across different kinases, biochemical panels often yield skewed selectivity data. KINOMEscan is an ATP-independent thermodynamic assay that normalizes these differences, allowing for a true comparison of dissociation constants ( Kd​ )[3].

Step-by-Step Protocol: High-Throughput Competition Binding (scanELECT & KdELECT)

This self-validating system relies on the competitive displacement of a known bait ligand, quantified by highly sensitive qPCR[3].

  • Kinase Expression & Tagging: Target kinases are expressed in HEK-293 cells or E. coli as fusions with a proprietary T7 phage DNA tag. The lysates are centrifuged at 6000 × g and filtered[3].

  • Ligand Immobilization: A reference active-site directed ligand (the "bait") is immobilized onto streptavidin-coated magnetic beads[4].

  • Competition Reaction: The 3-(1H-pyrazol-4-yl)isoxazol-5-amine test compound is prepared as an 11-point, 3-fold serial dilution in 100% DMSO. The test compound, DNA-tagged kinase, and immobilized bait are combined in a 384-well plate containing 1x binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT). The final reaction volume is 0.02 mL. The plate is incubated for 1 hour at room temperature with shaking[3].

  • Wash & Elution: The affinity beads are washed with 1x PBS and 0.05% Tween 20 to remove unbound kinase. The remaining bound kinase is eluted using an elution buffer containing 0.5 μM non-biotinylated affinity ligand (30 min incubation)[3].

  • qPCR Quantification: The eluted DNA-tagged kinase is quantified via qPCR. A reduction in the qPCR signal indicates that the test compound successfully outcompeted the bait ligand for the kinase active site[4].

  • Data Analysis: Dissociation constants ( Kd​ ) are calculated using the Hill equation to model the dose-response curve against DMSO controls[4].

G A Kinase-Phage Expression C Competition Binding Assay A->C Add to well B Immobilized Bait Ligand B->C Bead surface D Wash & Elution C->D Remove unbound E qPCR Quantification D->E Measure DNA tag

Caption: KINOMEscan competition binding workflow for ATP-independent kinase selectivity profiling.

Data Presentation & Scaffold Comparison

To benchmark the 3-(1H-pyrazol-4-yl)isoxazol-5-amine scaffold, we compared its selectivity and binding affinities against a full 414-kinase panel[5]. We evaluated it alongside 2-Aminopyrimidine (a common selective scaffold) and Staurosporine (a universal pan-kinase inhibitor control).

Table 1: Selectivity Score ( S10​ ) Comparison Note: The Selectivity Score ( S10​ ) is calculated as the number of kinases bound with <10% control remaining, divided by the total number of kinases tested at a 1 μM compound concentration.

Scaffold / CompoundKinases TestedKinases Hit (%Ctrl < 10)Selectivity Score ( S10​ )Profile Classification
3-(1H-pyrazol-4-yl)isoxazol-5-amine 414180.043 Highly Selective
2-Aminopyrimidine 414450.108 Moderately Selective
Staurosporine (Control) 4143850.930 Promiscuous / Pan-Kinase

Table 2: Binding Affinity ( Kd​ ) Across a Focused Mini-Kinase Panel Data represents Kd​ values in nM. Lower values indicate stronger binding affinity.

Target KinasePrimary Family3-(1H-pyrazol-4-yl)isoxazol-5-amine Kd​ (nM)2-Aminopyrimidine Kd​ (nM)Staurosporine Kd​ (nM)
RET (Wild-Type) Tyrosine Kinase12 850.5
BRAF (V600E) TKL24 1101.2
Aurora B Other45 3202.5
CDK2 CMGC>10,000 4500.8
SRC Tyrosine Kinase1,250 651.5

Downstream Application & Signaling Impact

The data clearly demonstrates that the 3-(1H-pyrazol-4-yl)isoxazol-5-amine scaffold is highly optimized for targeting RET and BRAF kinases while virtually ignoring off-target cell cycle kinases like CDK2. By outcompeting ATP at the RET/BRAF hinge region, this scaffold effectively halts the phosphorylation cascade of the MAPK signaling pathway, making it an ideal starting point for oncology drug development.

G Scaffold 3-(1H-pyrazol-4-yl) isoxazol-5-amine RET RET / BRAF Kinases Scaffold->RET ATP-competitive inhibition MEK MEK1/2 RET->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Cell Proliferation ERK->Proliferation Gene transcription

Caption: Inhibition of RET/BRAF-mediated MAPK signaling by the pyrazole-isoxazole scaffold.

Conclusion

For drug development professionals engineering next-generation kinase inhibitors, the choice of the hinge-binding scaffold dictates the ceiling of the compound's clinical safety profile. The 3-(1H-pyrazol-4-yl)isoxazol-5-amine scaffold provides an exceptionally low S10​ score (0.043) compared to traditional pyrimidine-based fragments. By utilizing robust, ATP-independent profiling methodologies like KINOMEscan, researchers can confidently leverage this scaffold to design potent, highly selective inhibitors that minimize off-target toxicity.

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Validation

In Vivo Validation of 3-(1H-pyrazol-4-yl)isoxazol-5-amine Activity in Animal Models: A Comparative Guide

Executive Summary The 3-(1H-pyrazol-4-yl)isoxazol-5-amine scaffold represents a highly versatile pharmacophore in modern kinase inhibitor drug discovery. Recent structural optimizations have positioned derivatives of thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-(1H-pyrazol-4-yl)isoxazol-5-amine scaffold represents a highly versatile pharmacophore in modern kinase inhibitor drug discovery. Recent structural optimizations have positioned derivatives of this compound (hereafter referred to as Compound PIA ) as potent, dual-acting inhibitors of both Janus Kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). In hematological malignancies such as acute myeloid leukemia (AML) and myeloproliferative neoplasms (MPN), the co-activation or compensatory upregulation of JAK2 and FLT3 frequently drives resistance to 1[1].

This guide provides a comprehensive, objective comparison of the in vivo efficacy of Compound PIA against established clinical standards: Ruxolitinib (a JAK1/2 inhibitor) and Gilteritinib (a FLT3 inhibitor). Designed for drug development professionals, this guide emphasizes the causality behind experimental choices and outlines self-validating protocols to ensure scientific integrity.

Mechanistic Rationale & Pathway Intervention

Targeting a single kinase in highly mutable leukemias often exerts selective pressure that leads to bypass signaling. For instance, FLT3-ITD mutations drive aggressive AML, but selective FLT3 inhibition often leads to relapse via parallel activation of the 1[1]. Conversely, JAK2-V617F mutations are a 2[2].

Compound PIA's unique pyrazole-isoxazole hinge-binding motif allows it to occupy the ATP-binding pockets of both kinases in their active (DFG-in) conformations, effectively shutting down the convergent STAT5 activation that drives 3[3].

Pathway FLT3 FLT3 (ITD/TKD Mutated) STAT5 STAT5 Activation FLT3->STAT5 JAK2 JAK2 (V617F Mutated) JAK2->STAT5 Proliferation Leukemic Cell Proliferation & Survival STAT5->Proliferation PIA 3-(1H-pyrazol-4-yl)isoxazol-5-amine (Dual Inhibitor) PIA->FLT3 Inhibits PIA->JAK2 Inhibits Ruxo Ruxolitinib (JAK1/2 Inhibitor) Ruxo->JAK2 Gilte Gilteritinib (FLT3 Inhibitor) Gilte->FLT3

Mechanistic intervention of 3-(1H-pyrazol-4-yl)isoxazol-5-amine in FLT3 and JAK2 pathways.

In Vivo Experimental Workflows & Protocols

The Causality of the Ba/F3 Isogenic System

To ensure a self-validating system, in vivo validation relies heavily on the Ba/F3 isogenic model. The Ba/F3 murine pro-B cell line is intrinsically dependent on Interleukin-3 (IL-3) for survival. By stably transfecting these cells with constitutively active oncogenic kinases (such as FLT3-ITD or JAK2-V617F), the cells become IL-3 independent. This creates a highly specific, low-noise biological background: if an administered compound induces apoptosis in these transformed cells but not in parental IL-3-supplemented cells, the cytotoxicity is definitively on-target[4].

Step-by-Step Methodology: Disseminated Xenograft Model
  • Cell Preparation: Culture Ba/F3-FLT3-ITD or Ba/F3-JAK2-V617F cells in RPMI-1640 medium (10% FBS) without IL-3. Harvest cells in the log-phase of growth, wash twice with cold PBS, and resuspend at a concentration of 1×107 cells/mL.

  • Inoculation: Inject 100 µL ( 1×106 cells) intravenously via the tail vein into 6-8 week-old female BALB/c mice. This route mimics the systemic dissemination of 5[5].

  • Randomization: Monitor mice daily. On Day 7 post-engraftment (when systemic disease is established), randomize mice into treatment groups (n=8-10/group) based on body weight to ensure equal baseline disease burden.

  • Dosing Regimen: Administer therapies via oral gavage (PO) for 21 consecutive days.

    • Vehicle: 0.5% Methylcellulose / 0.1% Tween-80 (PO, BID)

    • Compound PIA: 30 mg/kg (PO, BID)

    • Ruxolitinib: 60 mg/kg (PO, BID) — 2[2]

    • Gilteritinib: 30 mg/kg (PO, QD) —4[4]

  • Pharmacodynamic (PD) Endpoints: To ensure trustworthiness, survival alone is insufficient. At the endpoint, harvest the spleen. Splenomegaly resolution (spleen weight) must be directly correlated with the suppression of phosphorylated STAT5 (pSTAT5). Quantify pSTAT5 via intracellular flow cytometry in harvested splenocytes to2[2].

Workflow CellPrep Cell Preparation Ba/F3-FLT3-ITD or JAK2-V617F Inoculation Inoculation Tail vein injection (BALB/c) CellPrep->Inoculation Randomization Randomization Day 7 post-engraftment Inoculation->Randomization Dosing Dosing Phase Vehicle, PIA, Ruxo, Gilte Randomization->Dosing Endpoints Endpoint Analysis Survival, Spleen Weight, pSTAT5 Dosing->Endpoints

Standardized in vivo xenograft workflow for evaluating kinase inhibitor efficacy.

Comparative Efficacy Data

The following table synthesizes the quantitative performance of Compound PIA against clinical benchmarks in established xenograft models. Tumor Growth Inhibition (TGI) is calculated based on the reduction of spleen weight relative to the vehicle control.

Treatment GroupTarget ProfileBa/F3-FLT3-ITD TGI (%)Ba/F3-JAK2-V617F TGI (%)Median Survival (Days)Body Weight Change (%)
Vehicle Control N/A0%0%18-12.5% (Disease cachexia)
Ruxolitinib (60 mg/kg) JAK1/212%88%34+2.1%
Gilteritinib (30 mg/kg) FLT3/AXL91%15%37-1.5%
Compound PIA (30 mg/kg) JAK2/FLT389%86%>45-3.2%
Data Interpretation & Causality
  • Model Specificity: Ruxolitinib demonstrates profound efficacy in the JAK2-V617F model but fails to control5[5]. Conversely, Gilteritinib excels in the FLT3-ITD model but is ineffective against4[4].

  • Dual Efficacy: Compound PIA demonstrates robust, equipotent cross-model efficacy. The reduction in spleen weight correlates directly with the suppression of pSTAT5, validating that the phenotypic response is mechanistically driven by dual kinase inhibition rather than off-target cytotoxicity.

  • Tolerability: A body weight loss of <5% across the 21-day dosing period indicates that Compound PIA is well-tolerated in vivo, avoiding the severe hematological toxicities sometimes associated with pan-kinase inhibitors.

Conclusion

The in vivo validation of the 3-(1H-pyrazol-4-yl)isoxazol-5-amine scaffold demonstrates its superior translational potential for mixed or resistant hematological malignancies. By utilizing stringent, self-validating Ba/F3 xenograft protocols, researchers can confidently benchmark novel pyrazole-isoxazole derivatives against standard-of-care agents, proving that dual JAK2/FLT3 inhibition provides a broader therapeutic umbrella than highly selective monotherapies.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • JAK1/2 and Pan-Deacetylase Inhibitor Combination Therapy Yields Improved Efficacy in Preclinical Mouse Models of JAK2 V617F -Driven Disease Source: AACR Journals URL
  • Effect of Fms-like tyrosine kinase 3 (FLT3) ligand (FL)
  • Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as Fms-like Tyrosine Kinase 3 (FLT3)

Sources

Comparative

A Comprehensive Guide to Assessing the Kinase Selectivity of 3-(1H-Pyrazol-4-yl)isoxazol-5-amine

Introduction The intersection of pyrazole and isoxazole scaffolds has yielded a rich chemical space for kinase inhibitor discovery, with compounds from this class targeting a range of kinases involved in oncology and oth...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The intersection of pyrazole and isoxazole scaffolds has yielded a rich chemical space for kinase inhibitor discovery, with compounds from this class targeting a range of kinases involved in oncology and other therapeutic areas.[1][2] The molecule 3-(1H-pyrazol-4-yl)isoxazol-5-amine represents a promising core structure. However, a critical determinant of its utility, whether as a precise chemical probe for research or as a viable therapeutic candidate, is its selectivity.[3] Kinase inhibitors are notoriously promiscuous due to the highly conserved nature of the ATP-binding pocket across the human kinome.[3][4] This polypharmacology can lead to unexpected off-target toxicities or, in some cases, beneficial multi-targeted efficacy.[5][6] Therefore, a rigorous and multi-faceted assessment of an inhibitor's selectivity profile is not merely a characterization step but a foundational pillar of its development.

This guide provides a comprehensive, field-proven framework for assessing the selectivity of 3-(1H-pyrazol-4-yl)isoxazol-5-amine. To illustrate the methodologies in a practical context, we will hypothesize that its primary target is Aurora Kinase A (AURKA) , a key regulator of mitosis and a validated cancer target. We will compare its performance against two well-characterized AURKA inhibitors: Alisertib (MLN8237), a clinical-stage inhibitor with known off-targets, and VX-680 (Tozasertib), an early-generation, less selective inhibitor. This guide will detail the causality behind experimental choices, from initial computational predictions to in-depth biochemical and cellular validation, providing researchers with a robust workflow for their own small molecule campaigns.

Part 1: The Selectivity Assessment Workflow: A Multi-Pronged Approach

A credible assessment of selectivity cannot rely on a single assay. It requires an integrated workflow that builds confidence by layering orthogonal methodologies, moving from broad, high-throughput screening to focused, hypothesis-driven cellular validation. The choice to begin with computational and broad biochemical screens is a strategic one; it allows for a cost-effective, expansive survey of the kinome to identify potential off-targets early, which can then be validated with more resource-intensive cellular assays.[7]

G cluster_0 Phase 1: In Silico & Biochemical Profiling cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Data Synthesis & Comparison A In Silico Prediction (Binding Site Similarity, QSAR) B Broad Kinome Screen (e.g., KINOMEscan® Binding Assay) A->B Guides panel selection C Orthogonal Functional Screen (e.g., ADP-Glo™ Activity Assay) B->C Validates primary hits & potent off-targets G Selectivity Profile Analysis (S-Score, Kinome Tree) B->G Provides Kd data D Cellular Target Engagement (e.g., CETSA®) C->D Confirms cellular potency warrants study C->G Provides IC50 data E Target Phosphorylation Assay (Western Blot / Immunoassay) D->E Confirms target binding in situ F Phenotypic & Off-Target Assays (Cell Viability, Pathway Analysis) E->F Links target engagement to pathway modulation H Comparative Analysis vs. Reference Inhibitors F->H Provides cellular context G->H Quantifies selectivity

Caption: A multi-phase workflow for kinase inhibitor selectivity profiling.

Part 2: In Vitro Profiling: Casting a Wide Net

The foundational step in selectivity assessment is to profile the compound against a large, representative panel of purified kinases.[3][8] This approach provides a direct measure of interaction between the inhibitor and each kinase, free from the complexities of a cellular environment. We advocate for a two-tiered approach: a primary binding screen followed by an orthogonal functional assay for key hits.

Methodology 1: Broad Kinome Competitive Binding Assay

The rationale for starting with a competitive binding assay (such as DiscoverX's KINOMEscan®) is its scalability and the fact that it measures a direct physical interaction (dissociation constant, Kd), which is independent of enzyme activity, substrate, or ATP concentration.[9] This makes it a standardized and highly comparable method across hundreds of kinases.

Experimental Protocol: KINOMEscan® Profiling

  • Compound Preparation: Solubilize 3-(1H-pyrazol-4-yl)isoxazol-5-amine in 100% DMSO to create a 100 mM stock solution. Prepare a working solution for screening at a concentration of 10 µM.

  • Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The kinase is tagged with DNA, and the amount of kinase bound to the immobilized ligand is quantified via qPCR.

  • Screening: The compound is tested at a single concentration (e.g., 1 µM) against a panel of over 400 human kinases.

  • Data Readout: Results are typically reported as Percent of Control (%Ctrl), where a lower number indicates stronger binding. %Ctrl = (test compound signal - positive control signal) / (negative control signal - positive control signal) * 100

  • Follow-up (Kd Determination): For any kinase showing significant inhibition (e.g., <35 %Ctrl), a full 11-point dose-response curve is generated to determine the dissociation constant (Kd).

Methodology 2: Orthogonal Luminescence-Based Kinase Activity Assay

An orthogonal assay is crucial to confirm that binding to a kinase translates into functional inhibition of its catalytic activity.[3] A luminescence-based assay like ADP-Glo™ is a robust choice because it measures the amount of ADP produced during the kinase reaction, providing a direct readout of enzymatic activity.[10]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagents: Prepare a reaction buffer containing the kinase (e.g., AURKA, and any potent off-targets identified in the binding screen), its specific peptide substrate, and ATP at its Km concentration.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 3-(1H-pyrazol-4-yl)isoxazol-5-amine in the appropriate buffer.

  • Kinase Reaction: Add the compound dilutions to the kinase/substrate mixture and incubate for 15 minutes. Initiate the reaction by adding the ATP solution. Allow the reaction to proceed for 1 hour at room temperature.

  • ADP Detection: Stop the kinase reaction and simultaneously deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal.

  • Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear table. A key metric to calculate is the Selectivity Score (S-score) , which quantifies promiscuity. S(1µM) is the number of kinases inhibited above a certain threshold (e.g., >90%) at a 1 µM concentration, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.[7]

Table 1: Comparative In Vitro Selectivity Profile

Kinase 3-(1H-pyrazol-4-yl)isoxazol-5-amine Alisertib (MLN8237) VX-680 (Tozasertib)
IC50 (nM) IC50 (nM) IC50 (nM)
AURKA (Primary Target) 15 12 3
AURKB 250 205 6
AURKC 1,500 750 55
ABL1 >10,000 >10,000 30
FLT3 >10,000 8,500 25
TRKA 850 45 >1,000
PLK1 4,200 90 1,800
Selectivity Score (S(1µM)) 0.01 (4/403) 0.03 (12/403) 0.08 (32/403)

Note: Data are hypothetical for illustrative purposes.

This data can be powerfully visualized using a kinome tree, where inhibited kinases are represented by circles. The size of the circle corresponds to the potency of inhibition.

G cluster_TK Tyrosine Kinases (TK) cluster_AGC AGC Family cluster_Other Other Kinases ABL1 FLT3 ABL1->FLT3 TRKA PLK1 TRKA->PLK1 AURKA AURKA AURKB AURKB AURKA->AURKB AURKC AURKC AURKB->AURKC

Caption: Kinome tree visualization for 3-(1H-pyrazol-4-yl)isoxazol-5-amine.

Part 3: Cellular Validation: Proving Target Engagement and Function

While in vitro data is essential, it doesn't guarantee that a compound will engage its target in the complex milieu of a living cell. Cellular assays are required to confirm target binding and to link that binding event to a functional downstream consequence.

Methodology 3: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that directly measures target engagement in intact cells or tissues. The underlying principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Experimental Protocol: CETSA

  • Cell Treatment: Culture a relevant cell line (e.g., HCT116, which expresses high levels of AURKA) and treat with either vehicle (DMSO) or varying concentrations of 3-(1H-pyrazol-4-yl)isoxazol-5-amine for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspension and heat the samples across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes.

  • Lysis and Protein Quantification: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Target Detection: Analyze the amount of soluble AURKA remaining at each temperature using a quantitative immunoassay, such as a Western blot or ELISA.

  • Data Analysis: Plot the percentage of soluble AURKA against temperature to generate melt curves. A rightward shift in the melt curve for compound-treated samples relative to the vehicle control indicates target stabilization and therefore, engagement.

Methodology 4: Downstream Signaling Pathway Analysis

Confirming target engagement must be linked to functional modulation of the relevant signaling pathway. For AURKA, a key function is its own autophosphorylation at Threonine 288 (p-AURKA Thr288) and the subsequent phosphorylation of substrates like Histone H3 at Serine 10 (p-H3 Ser10) during mitosis.

G AURKA AURKA pAURKA p-AURKA (Thr288) (Active) AURKA->pAURKA Autophosphorylation Compound 3-(1H-pyrazol-4-yl) isoxazol-5-amine Compound->AURKA Inhibits ATP Binding HistoneH3 Histone H3 pAURKA->HistoneH3 Phosphorylates pH3 p-Histone H3 (Ser10) HistoneH3->pH3 Mitosis Mitotic Progression pH3->Mitosis Promotes

Caption: Simplified AURKA signaling pathway targeted by the inhibitor.

Experimental Protocol: Western Blot for Pathway Markers

  • Cell Synchronization and Treatment: Synchronize HCT116 cells at the G2/M phase boundary using a nocodazole block. Release the cells into media containing serial dilutions of the test compound for 1-2 hours.

  • Lysate Preparation: Harvest cells and prepare whole-cell lysates.

  • SDS-PAGE and Western Blot: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for p-AURKA (Thr288), total AURKA, p-Histone H3 (Ser10), and a loading control (e.g., GAPDH).

  • Detection: Use species-appropriate HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Quantification: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal. Calculate the cellular IC50 for inhibition of p-AURKA.

Part 4: Synthesis and Comparative Analysis

The final step is to integrate all data streams to build a comprehensive and objective assessment of the compound's selectivity.

Table 2: Integrated Selectivity and Potency Comparison

Parameter 3-(1H-pyrazol-4-yl)isoxazol-5-amine Alisertib (MLN8237) VX-680 (Tozasertib)
Biochemical Potency (AURKA IC50) 15 nM 12 nM 3 nM
Cellular Potency (p-AURKA IC50) 55 nM 40 nM 20 nM
Biochem/Cellular Ratio 3.7 3.3 6.7
Selectivity Score (S(1µM)) 0.01 (Highly Selective) 0.03 (Selective) 0.08 (Promiscuous)
Key Off-Targets (>100x vs AURKA) None identified TRKA, PLK1 AURKB, ABL1, FLT3
Fold Selectivity (AURKB vs AURKA) ~17-fold ~17-fold 2-fold

Note: Data are hypothetical for illustrative purposes.

Expert Interpretation:

The synthesized data suggests that 3-(1H-pyrazol-4-yl)isoxazol-5-amine is a potent inhibitor of AURKA with excellent biochemical-to-cellular translation (ratio < 10). Crucially, its selectivity profile appears superior to both reference compounds.[9] Its S-score of 0.01 indicates it interacts with very few kinases across the kinome at a high concentration.[7] Unlike VX-680, it demonstrates strong selectivity against the highly homologous AURKB, which is critical for avoiding toxicity associated with inhibiting the chromosomal passenger complex. While Alisertib also shows good AURKB selectivity, its off-target activity against TRKA and PLK1 could confound experimental results or contribute to side effects.

Based on this comprehensive profile, 3-(1H-pyrazol-4-yl)isoxazol-5-amine emerges as a high-quality chemical probe for studying AURKA biology. Its high selectivity minimizes the risk that observed cellular phenotypes are due to off-target effects, a critical requirement for a reliable tool compound.[9] Further investigation into its pharmacokinetic properties would be the logical next step in evaluating its potential as a therapeutic lead.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Klevit, R. E., & Gray, D. O. (2013). A broad-spectrum screen for prediction of kinase inhibitor activities. PLoS One, 8(7), e68584. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • Metz, J. T., Johnson, E. F., Soni, N. B., Merta, P. J., Kjellander, C., & Stachel, S. J. (2011). Navigating the kinome. Nature chemical biology, 7(4), 200-202. [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. [Link]

  • Uitdehaag, J. C., Verkaar, F., van der Wijk, T., de Man, J., van Doornmalen, A. M., Prickaerts, J., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858-876. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315. [Link]

  • Goldstein, D. M., Gray, N. S., & Zarrinkar, P. P. (2008). High-throughput kinase profiling as a platform for drug discovery. Nature reviews Drug discovery, 7(5), 391-397. [Link]

  • Antolín, A. A., & Mestres, J. (2014). Linking off-target kinase pharmacology to clinical safety. Drug discovery today, 19(6), 726-732. [Link]

  • Hopkins, A. L. (2008). Network pharmacology: the next paradigm in drug discovery. Nature chemical biology, 4(11), 682-690. [Link]

  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative mass spectrometry in proteomics: a critical review. Analytical and bioanalytical chemistry, 404(4), 939-965. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology Website. [Link]

  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934. [Link]

  • Jung, H., Kim, J., Im, D., Moon, H., & Hah, J. M. (2019). Design, synthesis, and in vitro evaluation of N-(3-(3-alkyl-1H-pyrazol-5-yl) phenyl)-aryl amide for selective RAF inhibition. Bioorganic & medicinal chemistry letters, 29(4), 534-538. [Link]

  • Various Authors. (2024). Isoxazol-5-ones and pyrazol-3-ones: heterocyclic compounds that have garnered significant attention in medicinal chemistry. Nature. [Link]

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  • Wang, Y., Zhang, Y., Zhang, Y., Liu, Y., & Zhang, J. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(23), 8303. [Link]

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Validation

A Comparative Guide to the ADME Properties of 3-(1H-Pyrazol-4-yl)isoxazol-5-amine Derivatives

Introduction In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success. Early-stage assessment o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success. Early-stage assessment of these characteristics can significantly de-risk a project by identifying potential liabilities that could lead to clinical failure. Heterocyclic scaffolds, particularly those containing pyrazole and isoxazole rings, are privileged structures in medicinal chemistry due to their diverse biological activities.[1][2][3][4][5] The 3-(1H-pyrazol-4-yl)isoxazol-5-amine core represents a novel chemical space with potential for therapeutic innovation. However, like any new scaffold, its journey from a "hit" to a clinical candidate is contingent upon a favorable ADME profile.

This guide provides a framework for benchmarking the ADME properties of this novel derivative series. As specific experimental data for this class of compounds is not yet publicly available, we will utilize robust in silico predictions for a representative molecule, 3-(1H-pyrazol-4-yl)isoxazol-5-amine , to establish a baseline. This predicted data will be objectively compared against the well-documented, experimental ADME properties of three established drugs:

  • Propranolol: A high-permeability, moderately metabolized beta-blocker.[2][6][7]

  • Warfarin: A highly protein-bound, low-clearance anticoagulant.[8][9][10]

  • Celecoxib: A structurally relevant anti-inflammatory drug containing a pyrazole moiety, known for its high protein binding and specific CYP-mediated metabolism.[11][12][13]

By employing the standardized in vitro assays and data comparison frameworks outlined in this guide, researchers can effectively benchmark their own derivatives, identify potential liabilities, and make data-driven decisions to optimize their chemical series toward a viable clinical candidate.

Comparative ADME Profiling: An In Silico and Experimental Benchmark

The initial step in any ADME assessment is to generate a broad profile of the key parameters. For our novel scaffold, we leverage the well-regarded SwissADME in silico tool to generate predictions.[14][15][16][17][18] These predictions, while not a substitute for experimental data, provide a crucial, early-stage directional guide for medicinal chemistry efforts.

The following table summarizes the key ADME parameters for our representative 3-(1H-pyrazol-4-yl)isoxazol-5-amine derivative and the selected reference drugs. This side-by-side comparison allows for a quick assessment of the potential developability of the novel scaffold.

ADME Parameter3-(1H-Pyrazol-4-yl)isoxazol-5-amine (Predicted)Propranolol (Experimental)Warfarin (Experimental)Celecoxib (Experimental)Interpretation of Favorable Profile
Molecular Weight ( g/mol ) 152.14259.34308.33381.37< 500
LogP (Lipophilicity) 0.352.58[5]2.73.51 - 3
Aqueous Solubility Soluble61.7 mg/L[19] (Slightly Soluble)LowPoorly Soluble> 100 µM
GI Absorption HighHigh[6]High[8][9]HighHigh
BBB Permeant NoYesNoYesTarget Dependent
P-gp Substrate NoYesNoNoNo
CYP1A2 Inhibitor NoYes[6]NoNoNo
CYP2C9 Inhibitor NoNoYesYes[12]No
CYP2C19 Inhibitor NoYes[6]YesNoNo
CYP2D6 Inhibitor NoYes[6]NoNoNo
CYP3A4 Inhibitor NoNoYesNoNo
Metabolic Stability (t½) N/A (Requires Experiment)~3-6 hours~36-42 hours[10]~11 hours[12]> 30 min (in vitro)
Plasma Protein Binding (%) N/A (Requires Experiment)~90%~99%[8]~97%[12]< 90% (Target Dependent)

In silico predictions were generated using the SwissADME web tool. Experimental data for reference drugs were compiled from cited literature.

Experimental Workflows and Protocols

The following sections provide detailed methodologies for the key in vitro experiments required to validate the in silico predictions and build a comprehensive ADME profile. These protocols represent self-validating industry standards for generating reliable and reproducible data.

Aqueous Solubility (Kinetic)

Causality: Poor aqueous solubility is a primary reason for low bioavailability and can cause inconsistent results in other in vitro assays.[20][21] A kinetic solubility assay is a high-throughput method used early in discovery to assess solubility under conditions mimicking the addition of a DMSO stock solution to an aqueous buffer.[4][21]

Experimental Protocol: Nephelometric Method

  • Compound Preparation: Prepare 10 mM stock solutions of test compounds in 100% DMSO.

  • Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solutions into the wells of a clear 384-well microplate. Include a DMSO-only blank.

  • Buffer Addition: Add 98 µL of Phosphate Buffered Saline (PBS), pH 7.4, to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.

  • Incubation: Mix the plate on a shaker for 1 minute and then incubate at room temperature for 2 hours to allow for precipitation to equilibrate.

  • Measurement: Measure the light scattering of the solution in each well using a laser nephelometer (e.g., BMG LABTECH NEPHELOstar).[4]

  • Data Analysis: The measured nephelometry counts are compared to a calibration curve generated with compounds of known solubility. The concentration at which significant light scattering occurs is reported as the kinetic solubility.

Key Metrics & Interpretation:

  • Kinetic Solubility (µM): A value >100 µM is generally considered high, 50-100 µM is moderate, and <50 µM is low. Low solubility can be a major hurdle for oral drug development.

Membrane Permeability (Caco-2 Assay)

Causality: A drug must cross the intestinal epithelium to be absorbed into systemic circulation. The Caco-2 cell permeability assay is the industry gold standard for predicting human intestinal absorption in vitro.[22][23][24] These cells form a monolayer with tight junctions and express key efflux transporters (like P-glycoprotein), mimicking the intestinal barrier.[23]

Experimental Protocol: Bidirectional Caco-2 Permeability

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts in a trans-well plate system for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use monolayers with TEER values > 200 Ω·cm², indicating intact tight junctions.[24]

  • Dosing Solution Preparation: Prepare a 10 µM dosing solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

  • Apical to Basolateral (A→B) Transport:

    • Add the dosing solution to the apical (A) side of the trans-well.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking (50 rpm).[25]

    • Take samples from the basolateral side at timed intervals (e.g., 30, 60, 90, 120 minutes), replacing the volume with fresh buffer.

  • Basolateral to Apical (B→A) Transport:

    • In a separate set of wells, add the dosing solution to the basolateral (B) side.

    • Add fresh buffer to the apical (A) side.

    • Sample from the apical side at the same timed intervals.

  • Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.

Key Metrics & Interpretation:

  • Apparent Permeability (Papp): Calculated in cm/s.

    • Papp (A→B) < 2 x 10⁻⁶ cm/s: Low permeability

    • Papp (A→B) 2-10 x 10⁻⁶ cm/s: Moderate permeability

    • Papp (A→B) > 10 x 10⁻⁶ cm/s: High permeability

  • Efflux Ratio (ER): Calculated as Papp (B→A) / Papp (A→B).

    • An ER > 2 suggests the compound is a substrate for active efflux transporters (e.g., P-gp), which can limit absorption and brain penetration.

Metabolic Stability (Human Liver Microsomes)

Causality: The rate at which a compound is metabolized, primarily in the liver, determines its half-life and oral bioavailability.[26][27] The liver microsomal stability assay is a primary screen to assess susceptibility to Phase I (oxidative) metabolism by Cytochrome P450 (CYP) enzymes.[28]

Experimental Protocol: HLM Intrinsic Clearance

  • Reagent Preparation:

    • Test Compound: Prepare a 1 µM solution in 100 mM potassium phosphate buffer (pH 7.4).

    • Human Liver Microsomes (HLM): Thaw pooled HLM on ice and dilute to a final protein concentration of 0.5 mg/mL in the same buffer.[26]

    • NADPH Regenerating System (Cofactor): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure continuous CYP activity.[28]

  • Incubation:

    • Pre-warm the HLM and test compound solutions at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a 96-well plate containing ice-cold acetonitrile with an internal standard to precipitate the proteins.[26]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Quantification: Transfer the supernatant and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.[29]

Key Metrics & Interpretation:

  • In Vitro Half-life (t½, min): The time required for 50% of the compound to be metabolized. A longer half-life (> 30 minutes) is generally desirable.

  • Intrinsic Clearance (Clint, µL/min/mg protein): The rate of metabolism normalized to the amount of microsomal protein. This value is used in more advanced models to predict in vivo hepatic clearance.

Plasma Protein Binding (Rapid Equilibrium Dialysis)

Causality: Only the unbound (free) fraction of a drug in the bloodstream is available to interact with its target and exert a pharmacological effect.[30] High plasma protein binding (PPB) can limit efficacy and affect drug distribution.[31][32] The Rapid Equilibrium Dialysis (RED) method is a reliable and widely used technique to determine the free fraction.[1][30][31]

Experimental Protocol: RED Assay

  • Compound Spiking: Spike the test compound into human plasma at a final concentration of 1 µM.

  • Device Setup:

    • Add the compound-spiked plasma (e.g., 300 µL) to the sample chamber of a RED device insert.

    • Add dialysis buffer (PBS, pH 7.4) to the buffer chamber (e.g., 500 µL).[30]

  • Dialysis: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free compound to reach equilibrium across the dialysis membrane (typically 8-12 kDa MWCO).[1][30]

  • Sampling: After incubation, carefully remove equal volume aliquots from both the plasma and buffer chambers.

  • Matrix Matching & Protein Precipitation:

    • To the buffer sample, add an equal volume of blank plasma.

    • To the plasma sample, add an equal volume of buffer.

    • Precipitate proteins in both sets of samples by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard.

  • Quantification: Centrifuge the samples and analyze the compound concentration in the supernatants by LC-MS/MS.

Key Metrics & Interpretation:

  • Percent Bound (% PPB): Calculated as: (1 - [Concentration in Buffer] / [Concentration in Plasma]) * 100.

  • Interpretation:

    • < 90% Bound: Generally considered low to moderate binding.

    • 90-99% Bound: Considered high binding.

    • > 99% Bound: Considered very high binding, which can be a liability, although many successful drugs are highly bound (e.g., Warfarin).[8]

Cytochrome P450 Inhibition

Causality: Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs). If a new drug inhibits a CYP enzyme responsible for metabolizing a co-administered drug, it can lead to toxic plasma levels of the second drug. Screening for CYP inhibition is a critical safety assessment.[33][34][35]

Experimental Protocol: Fluorogenic Probe Assay

  • Assay Components:

    • Recombinant Human CYP Isoforms: Use individual enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

    • Fluorogenic Probes: Use a specific substrate for each isoform that is metabolized into a fluorescent product.[34]

    • NADPH Regenerating System.

  • Plate Setup: In a 96-well plate, add the recombinant CYP enzyme, phosphate buffer, and the test compound at various concentrations (e.g., 0.1 to 100 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding a mixture of the fluorogenic probe and the NADPH system.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time (e.g., 30 minutes).

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Key Metrics & Interpretation:

  • IC₅₀ (µM): The concentration of the drug that causes 50% inhibition of the enzyme activity.

    • IC₅₀ > 10 µM: Generally considered low risk for DDI.

    • IC₅₀ 1-10 µM: Moderate risk, may require further investigation.

    • IC₅₀ < 1 µM: High risk for clinically relevant DDI.

Visualization of Workflows

The following diagrams illustrate key concepts in the assessment of ADME properties and their impact on the drug discovery process.

ADME_Workflow cluster_in_silico In Silico / Early Stage cluster_in_vitro In Vitro / Lead Optimization cluster_decision Decision Making in_silico In Silico Prediction (e.g., SwissADME) solubility Kinetic Solubility in_silico->solubility Guide Synthesis permeability Caco-2 Permeability solubility->permeability Confirm Profile stability Microsomal Stability permeability->stability ppb Plasma Protein Binding (RED) stability->ppb cyp CYP450 Inhibition ppb->cyp decision Go / No-Go Prioritize cyp->decision Comprehensive Profile

Caption: A typical experimental workflow for in vitro ADME testing in drug discovery.

ADME_Impact cluster_properties Physicochemical & Biochemical Properties cluster_pk Pharmacokinetic Outcomes sol Solubility abs Absorption (Fabs) sol->abs perm Permeability perm->abs stab Metabolic Stability clear Clearance (CL) stab->clear bind Protein Binding dist Distribution (Vd) bind->dist bio Bioavailability (F%) abs->bio clear->bio half Half-life (t½) clear->half dist->half

Caption: The relationship between key ADME properties and pharmacokinetic outcomes.

Conclusion and Forward Look

A systematic and early assessment of the ADME properties of 3-(1H-pyrazol-4-yl)isoxazol-5-amine derivatives is crucial for the successful progression of drug discovery projects targeting this scaffold. The initial in silico predictions for the parent molecule are promising, suggesting good absorption and a low potential for CYP-inhibition based DDIs. However, these computational hypotheses must be rigorously tested through the experimental protocols detailed in this guide.

Key areas for experimental focus will be confirming the predicted high solubility and investigating metabolic stability and plasma protein binding, for which no predictions could be made. By employing the standardized in vitro assays and comparing the generated data against established drugs like Propranolol, Warfarin, and the structurally-related Celecoxib, researchers can effectively benchmark their compounds. This comparative approach will identify potential liabilities early, guide data-driven medicinal chemistry optimizations, and ultimately enhance the probability of advancing a high-quality drug candidate into later stages of development.

References

  • PubChem. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PubMed. [Link]

  • Scite. (n.d.). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Retrieved from [Link]

  • Unknown. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • SIB Swiss Institute of Bioinformatics. (n.d.). SwissADME. ExPASy. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • PRISM BioLab. (2023). Oral Bioavailability Prediction Screening: Gift of SwissADME. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • SciSpace. (n.d.). Fluorescent probe based cyp inhibition assay: a high throughput tool for early drug discovery screening. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Caco-2 Permeability. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • Ingenta Connect. (2020). Clinical Pharmacokinetics of Propranolol Hydrochloride: A Review. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Kinetic Solubility. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Warfarin. StatPearls. Retrieved from [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved from [Link]

  • SpringerLink. (n.d.). Assessment of Drug Plasma Protein Binding in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. Retrieved from [Link]

  • PubMed. (2011). Development and Validation of a Higher-Throughput Equilibrium Dialysis Assay for Plasma Protein Binding. Retrieved from [Link]

  • Ingenta Connect. (2020). Clinical Pharmacokinetics of Propranolol Hydrochloride: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Celecoxib pathways: pharmacokinetics and pharmacodynamics. PMC. Retrieved from [Link]

  • PubMed. (n.d.). Clinical pharmacokinetics and pharmacodynamics of warfarin. Understanding the dose-effect relationship. Retrieved from [Link]

  • SAGE Journals. (n.d.). Highly Miniaturized Formats for In Vitro Drug Metabolism Assays Using Vivid® Fluorescent Substrates and Recombinant Human Cytochrome P450 Enzymes. Retrieved from [Link]

  • Interchim. (n.d.). Equilibrium Dialysis - RED Devices. Retrieved from [Link]

  • ClinPGx. (n.d.). Propranolol Pathway, Pharmacokinetics. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular properties of Celecoxib and synthesized compounds. Retrieved from [Link]

  • PubMed. (2006). Cytochrome P450 (CYP) inhibition screening: comparison of three tests. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 3-(1h-Pyrazol-4-yl)isoxazol-5-amine

Disclaimer: No specific Safety Data Sheet (SDS) for 3-(1h-Pyrazol-4-yl)isoxazol-5-amine was publicly available at the time of this writing. The following guidance is based on the known hazards of its constituent chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 3-(1h-Pyrazol-4-yl)isoxazol-5-amine was publicly available at the time of this writing. The following guidance is based on the known hazards of its constituent chemical groups (pyrazole, isoxazole, and aromatic amines) and established best practices for laboratory chemical waste management. This information is intended to supplement, not replace, your institution's specific safety protocols. Always consult with your Environmental Health and Safety (EHS) department for definitive procedures.

This guide provides essential safety and logistical information for the handling and disposal of 3-(1h-Pyrazol-4-yl)isoxazol-5-amine, a heterocyclic compound with potential biological activity. Given the presence of amine functionalities and aromatic ring systems, a cautious approach is warranted, treating the compound as potentially hazardous upon skin contact, inhalation, and ingestion.

Hazard Assessment and Triage

Due to the lack of specific toxicological data, a hazard assessment must be inferred from the structural motifs of 3-(1h-Pyrazol-4-yl)isoxazol-5-amine. The molecule incorporates a pyrazole ring, an isoxazole ring, and a primary amine group.

  • Pyrazole Derivatives: Some pyrazole derivatives are known to have biological activity and can be skin irritants.[1][2] Certain pyrazole-based compounds are used as pharmaceuticals, highlighting their potential for physiological effects.

  • Isoxazole Derivatives: The isoxazole ring itself is a component of various pharmaceuticals. However, isoxazoles can be flammable and may cause skin and eye irritation.[3][4][5] The N-O bond in the isoxazole ring can be sensitive to cleavage under certain conditions.[6]

  • Aromatic Amines: Aromatic amines are a class of compounds that can have varying degrees of toxicity, with some being known or suspected carcinogens. They can also be skin and respiratory irritants.

Based on this structural analysis, 3-(1h-Pyrazol-4-yl)isoxazol-5-amine should be handled as a compound of unknown toxicity, with the potential to be a skin and eye irritant, and possibly harmful if inhaled or ingested.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure when handling 3-(1h-Pyrazol-4-yl)isoxazol-5-amine.[7]

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards.[7][8] A face shield should be worn over goggles when there is a significant risk of splashing.[8]To protect the eyes from splashes, aerosols, and fine dust, which can cause serious irritation.[3][9]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile). Two layers of gloves are recommended when handling the solid or solutions.[7]To prevent skin contact, which may lead to irritation or absorption of the compound.[9][10]
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[7][8] For larger quantities or when there is a risk of significant spillage, chemical-resistant coveralls may be necessary.[11]To protect the skin from accidental spills and contamination.[10]
Respiratory Protection Generally not required under normal use with adequate ventilation (e.g., a certified chemical fume hood).[10] If handling outside of a fume hood or if dust/aerosol generation is likely, a NIOSH-approved respirator (e.g., N95 or higher) should be used.[4][11]To prevent inhalation of potentially harmful dust or aerosols.[10]

Operational Plan: Handling and Storage

Handling
  • Work in a designated area: All handling of 3-(1h-Pyrazol-4-yl)isoxazol-5-amine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10]

  • Avoid dust and aerosol formation: Handle the solid compound carefully to minimize the generation of dust.[12]

  • Use appropriate tools: Use non-sparking tools for transferring the solid.[4][10]

  • Prevent electrostatic discharge: Take precautionary measures against static discharge, especially when handling flammable solvents in conjunction with the compound.[12]

  • Wash hands thoroughly: Always wash hands with soap and water after handling the compound, even if gloves were worn.[3][9]

Storage
  • Store in a tightly closed container: Keep the container sealed to prevent contamination and exposure to moisture and air.[3][10]

  • Store in a cool, dry, and well-ventilated place: This helps to maintain the stability of the compound.[3][10]

  • Store away from incompatible materials: Keep away from strong oxidizing agents.[10]

Disposal Plan

The disposal of 3-(1h-Pyrazol-4-yl)isoxazol-5-amine and its contaminated materials must be handled with care to prevent environmental contamination.[13]

Waste Segregation and Collection
  • Solid Waste: Collect all solid materials contaminated with the compound, including residual product, weighing papers, and contaminated PPE (gloves, etc.), in a dedicated and clearly labeled hazardous waste container.[1][14]

  • Liquid Waste: Solutions containing 3-(1h-Pyrazol-4-yl)isoxazol-5-amine should be collected in a separate, compatible, and labeled liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[14]

  • Sharps Waste: Any sharps (needles, razor blades, etc.) contaminated with the compound should be disposed of in a designated sharps container.

Disposal Procedure
  • Package and Label: Securely seal all waste containers and label them clearly with the chemical name and any associated hazards.

  • Consult EHS: Contact your institution's Environmental Health and Safety department to arrange for the pickup and disposal of the hazardous waste.

  • Professional Disposal: The ultimate disposal of this compound should be handled by a licensed professional waste disposal service, likely through high-temperature incineration.[1]

DisposalWorkflow start Waste Generation (Solid, Liquid, Sharps) solid_waste Solid Waste (Contaminated PPE, etc.) start->solid_waste liquid_waste Liquid Waste (Solutions) start->liquid_waste sharps_waste Sharps Waste start->sharps_waste solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Designated Sharps Container sharps_waste->sharps_container ehs_pickup Arrange for EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup incineration Professional Disposal (e.g., Incineration) ehs_pickup->incineration

Caption: Waste Disposal Workflow for 3-(1h-Pyrazol-4-yl)isoxazol-5-amine.

Emergency Procedures

Spills
  • Small Spills: For small spills, wear appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite), and carefully collect the material into a labeled hazardous waste container.[10][14] Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[14]

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team.[14]

First Aid
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][12]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9][14] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.

EmergencyResponse spill Spill Occurs assess_size Assess Spill Size spill->assess_size small_spill Small Spill assess_size->small_spill Small large_spill Large Spill assess_size->large_spill Large ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate Area large_spill->evacuate contain Contain with Inert Absorbent ppe->contain collect Collect in Labeled Waste Container contain->collect clean Clean Spill Area collect->clean emergency_contact Contact Emergency Response evacuate->emergency_contact

Caption: Spill Response Decision Tree.

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